Lon 954
Description
Properties
Molecular Formula |
C9H10Cl3N3O |
|---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
(Z)-[1-amino-2-(2,6-dichlorophenyl)ethylidene]urea;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(12)14-9(13)15;/h1-3H,4H2,(H4,12,13,14,15);1H |
InChI Key |
AIROWKHOMTWHBV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Lonafarnib
Note to the Reader: The query for "Lon 954" has been interpreted as a likely reference to the drug Lonafarnib . The following technical guide is based on the extensive research and clinical data available for Lonafarnib.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lonafarnib is a potent, orally bioavailable inhibitor of farnesyltransferase (FT), a critical enzyme in the post-translational modification of a specific subset of proteins. Its mechanism of action is centered on the prevention of farnesylation, a type of prenylation that involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX box" motif of a target protein. By inhibiting this key step, Lonafarnib disrupts the proper localization and function of farnesylated proteins. This has proven to be a clinically significant intervention in the treatment of Hutchinson-Gilford Progeria Syndrome (HGPS), a rare and fatal premature aging disease. In HGPS, the primary pathogenic protein, progerin, undergoes farnesylation, which anchors it to the inner nuclear membrane, leading to nuclear blebbing, altered gene expression, and the premature aging phenotype. Lonafarnib's inhibition of progerin farnesylation prevents its permanent association with the nuclear lamina, thereby mitigating its cellular toxicity.
Molecular Mechanism of Action: Farnesyltransferase Inhibition
The primary molecular target of Lonafarnib is the enzyme farnesyltransferase (FTase). FTase is a heterodimeric zinc metalloenzyme that catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of a CaaX motif on target proteins.
The mechanism involves several key steps:
-
Binding to FTase: Lonafarnib acts as a competitive inhibitor with respect to the protein substrate. It binds to the active site of FTase, preventing the CaaX-containing protein (like prelamin A) from accessing the enzyme.
-
Prevention of Farnesylation: By occupying the active site, Lonafarnib directly blocks the catalytic transfer of the farnesyl group to the protein substrate.
-
Disruption of Downstream Processing: Farnesylation is the first and obligatory step for a series of post-translational modifications of proteins like prelamin A. Following farnesylation, the "-aaX" tripeptide is cleaved by a specific protease, and the newly exposed farnesylated cysteine is carboxymethylated. For prelamin A, a final cleavage event by ZMPSTE24 removes the farnesylated tail to produce mature lamin A. In HGPS, a mutation in the LMNA gene leads to the production of progerin, a form of prelamin A that retains its farnesylated tail due to the loss of the ZMPSTE24 cleavage site.
-
Altered Subcellular Localization: The farnesyl group acts as a lipophilic anchor, directing the modified protein to cellular membranes, particularly the inner nuclear membrane. By preventing farnesylation, Lonafarnib causes the target protein to remain in the cytoplasm or nucleoplasm, unable to associate with the nuclear lamina.
Application in Hutchinson-Gilford Progeria Syndrome (HGPS)
HGPS is caused by a point mutation in the LMNA gene, which results in the production of a truncated and permanently farnesylated form of prelamin A, known as progerin. Progerin accumulates at the nuclear rim, where it exerts a dominant negative effect, leading to progressive cellular damage.
Lonafarnib's therapeutic effect in HGPS stems directly from its mechanism of action:
-
Inhibition of Progerin Farnesylation: Lonafarnib blocks the farnesylation of progerin.
-
Alternative Prenylation: While farnesylation is blocked, progerin can be alternatively prenylated by a related enzyme, geranylgeranyltransferase I (GGTase I). This alternative modification, however, results in a protein that does not permanently associate with the nuclear lamina to the same extent as farnesylated progerin.
-
Improved Cellular Phenotype: The reduction of farnesylated progerin at the nuclear rim leads to a decrease in nuclear blebbing and an improvement in nuclear morphology.
-
Clinical Benefit: The mitigation of cellular toxicity at the molecular level translates to clinical benefits for patients with HGPS, including increased weight gain and a reduction in mortality.
Quantitative Data
The following tables summarize key quantitative data related to Lonafarnib's activity and clinical efficacy.
Table 1: In Vitro Potency of Lonafarnib
| Parameter | Value | Target | Notes |
|---|
| IC₅₀ | 1.9 nM | Human Farnesyltransferase | The concentration of Lonafarnib required to inhibit 50% of farnesyltransferase activity in a cell-free assay. |
Table 2: Clinical Efficacy of Lonafarnib in HGPS (Selected Endpoints)
| Clinical Outcome | Lonafarnib Treatment Group | Untreated Control Group | p-value | Reference |
|---|---|---|---|---|
| Mortality Rate (at 2.2 years) | 3.7% | 33.3% | 0.0064 | |
| Average Annual Weight Gain | 1.0 kg | -0.03 kg | <0.001 |
| Increase in Triceps Skinfold Thickness | 44% | N/A | <0.001 | |
Experimental Protocols
5.1 In Vitro Farnesyltransferase Activity Assay
This assay is designed to measure the enzymatic activity of FTase and the inhibitory potential of compounds like Lonafarnib.
-
Objective: To determine the IC₅₀ of Lonafarnib for human farnesyltransferase.
-
Methodology:
-
Reagents: Recombinant human farnesyltransferase, farnesyl pyrophosphate (FPP) labeled with a radioactive isotope (e.g., [³H]FPP), and a protein substrate with a CaaX box (e.g., biotinylated lamin B peptide).
-
Reaction Setup: The enzyme, peptide substrate, and varying concentrations of Lonafarnib are incubated in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of [³H]FPP.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Termination: The reaction is stopped, and the farnesylated peptide is separated from the unincorporated [³H]FPP. This can be achieved by capturing the biotinylated peptide on a streptavidin-coated plate or filter.
-
Quantification: The amount of radioactivity incorporated into the peptide is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each Lonafarnib concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
-
5.2 Cellular Assay for Progerin Localization
This assay assesses the ability of Lonafarnib to prevent the localization of progerin to the nuclear rim in a cellular context.
-
Objective: To visualize the effect of Lonafarnib on the subcellular localization of progerin.
-
Methodology:
-
Cell Culture: Fibroblasts from HGPS patients or cells engineered to express GFP-tagged progerin are cultured.
-
Treatment: Cells are treated with either vehicle control or varying concentrations of Lonafarnib for a specified duration (e.g., 48-72 hours).
-
Immunofluorescence:
-
Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Cells are incubated with a primary antibody specific for progerin or lamin A/C.
-
A fluorescently labeled secondary antibody is then applied.
-
The nuclear DNA is counterstained with a dye like DAPI.
-
-
Microscopy: Cells are imaged using a fluorescence or confocal microscope.
-
Analysis: The localization of the progerin signal is assessed. In untreated cells, a distinct rim-like staining at the nuclear periphery is observed. In Lonafarnib-treated cells, this rim staining is reduced, and the signal may appear more diffuse within the nucleoplasm. The percentage of cells with abnormal nuclear morphology (e.g., blebbing) is quantified.
-
Visualizations: Signaling Pathways and Workflows
Caption: Molecular pathway of Lonafarnib's action on progerin processing.
Caption: Typical experimental workflows for evaluating Lonafarnib.
Lon 954: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of the discovery and synthesis of Lon 954, chemically known as N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride. This compound is a potent tremorogenic agent that has been instrumental in preclinical research for understanding the mechanisms of tremor and for the evaluation of potential anti-Parkinsonian drugs. This document details the pharmacological discovery of this compound, its mechanism of action, and collates available quantitative data. While a definitive, publicly available synthesis protocol from a primary source remains elusive, this guide outlines a plausible synthetic route based on established chemical principles and available data on its precursors. Detailed methodologies for key pharmacological experiments are also presented, alongside visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this important research compound.
Discovery and Pharmacological Profile
This compound was first described as a novel tremorogenic agent in a 1977 publication by Coward, Doggett, and Sayers in the journal Arzneimittel-Forschung. The discovery of this compound provided researchers with a valuable tool to induce tremor in animal models, facilitating the study of the underlying neuropharmacology of motor control and the screening of compounds with potential therapeutic benefit in conditions such as Parkinson's disease.
Tremorogenic Activity
This compound induces a dose-dependent rest tremor in various animal species, including mice and rats. The tremor is characterized by a high frequency and rapid onset following administration.
| Parameter | Value | Species | Administration Route | Reference |
| Effective Dose (Tremor) | 5 - 20 mg/kg | Rat | Intraperitoneal | [1] |
| Onset of Action | ~2 minutes | Rat | Intraperitoneal | [1] |
| Duration of Action | 30 - 45 minutes | Rat | Intraperitoneal | [1] |
| Tremor Frequency | ~16 Hz | Rat | Intraperitoneal | [1] |
Mechanism of Action
The tremorogenic effects of this compound are primarily attributed to its complex interactions with multiple neurotransmitter systems in the central nervous system.
-
Dopaminergic System: The action of this compound is suggested to involve central dopaminergic pathways. This is supported by evidence that its effects can be antagonized by the dopamine (B1211576) precursor L-DOPA and the dopamine agonist apomorphine.
-
Serotonergic System: Research indicates the involvement of the 5-hydroxytryptamine (5-HT) system in the tremorogenic action of this compound. Studies have shown alterations in 5-HT and its metabolite 5-HIAA levels in specific brain regions following this compound administration.[1]
-
Adrenergic System: this compound has been shown to act as an alpha 2-adrenoceptor antagonist, both centrally and peripherally. This activity is comparable to that of yohimbine.
-
Monoamine Oxidase (MAO) Inhibition: this compound exhibits reversible, competitive inhibition of MAO activity, with some selectivity towards MAO-B.
The multifaceted mechanism of action of this compound underscores the intricate interplay of various neurotransmitter systems in the regulation of motor function.
Synthesis of this compound (N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride)
Proposed Synthetic Pathway
The synthesis likely involves a multi-step process, beginning with the conversion of the starting nitrile to an imidate, followed by reaction with ammonia (B1221849) to form the amidine, and subsequent reaction with a carbamoylating agent.
References
Unraveling the Serotonergic Puzzle of Lon 954: A Technical Examination of its Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lon 954, a potent tremorogenic agent, has been a subject of pharmacological interest for its distinct effects on the central nervous system (CNS). While its dopaminergic and alpha-2 adrenergic antagonistic properties are recognized, the serotonergic system plays a crucial and direct role in its mechanism of action. This technical guide synthesizes the available scientific literature to provide an in-depth analysis of the serotonergic effects of this compound within the CNS. This document presents quantitative data on neurochemical alterations, details of experimental protocols used in key studies, and visual representations of the proposed mechanisms and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound, chemically identified as N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine (B91507) hydrochloride, is a compound known to induce a characteristic and reproducible tremor in animal models.[1] This property has led to its use as a pharmacological tool for investigating the mechanisms of tremor and for the evaluation of potential anti-Parkinsonian drugs.[2] Early research into its mechanism of action pointed towards an interaction with the dopaminergic system.[2] However, subsequent and more focused studies have unequivocally demonstrated the integral involvement of the serotonergic system in the central effects of this compound.[1]
This guide focuses specifically on the serotonergic dimension of this compound's pharmacology, presenting the key findings that elucidate its impact on serotonin (B10506) (5-hydroxytryptamine, 5-HT) metabolism and the functional consequences of these neurochemical changes.
Quantitative Data: Neurochemical Effects of this compound on the Serotonergic System
The primary quantitative data on the serotonergic effects of this compound comes from in vivo studies in rats, which measured the levels of 5-HT and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various brain regions following the administration of the compound.
Table 1: Effect of this compound (20 mg/kg, i.p.) on 5-HT and 5-HIAA Levels in Rat Brain Regions [1]
| Brain Region | Time After Injection | % Change in 5-HT | % Change in 5-HIAA |
| Tuberculum Olfactorium | 5 min | + 48.2% | - 35.1% |
| 15 min | + 55.1% | - 42.3% | |
| 30 min | + 35.7% | - 28.9% | |
| Basal Ganglia | 5 min | + 30.5% | - 25.8% |
| 15 min | + 42.1% | - 33.6% | |
| 30 min | + 28.9% | - 22.4% | |
| Medulla Oblongata | 5 min | No significant change | No significant change |
| 15 min | + 25.3% | - 20.1% | |
| 30 min | + 18.7% | - 15.5% |
Data is presented as the mean percentage change from control values. The study reported these changes as statistically significant (p < 0.01) for the tuberculum olfactorium and basal ganglia at all time points, and for the medulla oblongata at 15 and 30 minutes.[1]
Note: There is a notable absence of in vitro data in the public domain regarding the binding affinity of this compound for specific serotonin receptor subtypes. This lack of data represents a significant gap in the comprehensive understanding of its serotonergic pharmacology.
Experimental Protocols
The following sections detail the methodologies employed in the key studies that have defined our current understanding of this compound's serotonergic effects.
Animal Models and Drug Administration
-
Animal Model: Male Wistar rats were predominantly used in the neurochemical and behavioral studies.[1]
-
Drug Formulation and Administration: this compound was dissolved in distilled water and administered via intraperitoneal (i.p.) injection at doses ranging from 5 to 20 mg/kg.[1]
Induction and Assessment of Tremor
-
Tremor Induction: A reproducible and consistent tremor was observed in rats within 2 minutes of i.p. administration of this compound (5, 10, and 20 mg/kg), with a high frequency of approximately 16 Hz and a duration of 30-45 minutes.[1]
-
Tremor Scoring: While the specific scoring system used in the primary serotonergic study is not detailed, a common method for scoring drug-induced tremor in rodents, such as the one described by Coward et al. (1977), involves a visual assessment based on a rating scale. A typical scale would be:
-
0: No tremor
-
1: Occasional isolated twitches
-
2: Moderate or intermittent tremor with short periods of quiescence
-
3: Pronounced and continuous tremor
-
Neurochemical Analysis of 5-HT and 5-HIAA
-
Tissue Preparation: Following decapitation at specific time points after this compound administration, the brain was rapidly removed and dissected on ice to isolate the tuberculum olfactorium, basal ganglia, and medulla oblongata.[1]
-
Fluorimetric Assay: The concentrations of 5-HT and 5-HIAA in the brain tissue homogenates were determined using a fluorimetric method. While the precise details of the assay from the specific this compound study are not fully available, such methods generally involve the following steps:
-
Homogenization: The brain tissue is homogenized in an acidic solution (e.g., acidified n-butanol) to extract the monoamines.
-
Purification: The extract is washed with a buffer (e.g., phosphate (B84403) buffer) to remove interfering substances.
-
Derivatization: o-Phthaldialdehyde (OPT) is used as a fluorescent reagent, which reacts with 5-HT and 5-HIAA under specific pH and temperature conditions to form highly fluorescent products.
-
Fluorimetric Measurement: The fluorescence of the derivatized products is measured at specific excitation and emission wavelengths using a spectrofluorometer. The intensity of the fluorescence is proportional to the concentration of 5-HT and 5-HIAA in the sample.
-
Serotonin Depletion Studies
-
Methodology: To establish a causal link between the serotonergic system and the tremorogenic effects of this compound, a serotonin synthesis inhibitor, p-chlorophenylalanine (PCPA), was used.[1]
-
Protocol: Rats were pretreated with PCPA (300 mg/kg, i.p.) for three consecutive days to deplete brain serotonin levels. Following this pretreatment, the effect of this compound on tremor induction was observed.[1]
-
Outcome: The pretreatment with PCPA completely abolished the tremor typically induced by this compound, providing strong evidence for the essential role of serotonin in this pharmacological effect.[1]
Visualization of Pathways and Workflows
Proposed Mechanism of this compound's Serotonergic Effect
The following diagram illustrates the hypothesized mechanism by which this compound influences the serotonergic system, based on the available neurochemical data. The increase in 5-HT and concurrent decrease in 5-HIAA suggest an alteration in serotonin metabolism, potentially through the inhibition of its breakdown.
Experimental Workflow for Neurochemical Analysis
This diagram outlines the key steps involved in the experimental procedure to determine the effect of this compound on brain serotonin levels.
Logical Flow of Serotonin Depletion Experiment
This diagram illustrates the logical design of the experiment that confirmed the essential role of serotonin in this compound-induced tremor.
Discussion and Future Directions
The available evidence strongly indicates that this compound significantly alters serotonin metabolism in the CNS, leading to an increase in 5-HT levels and a decrease in its metabolite, 5-HIAA, in key brain regions associated with motor control and limbic function.[1] The direct involvement of the serotonergic system in the tremorogenic effects of this compound is unequivocally supported by the serotonin depletion studies.[1]
However, the current understanding of this compound's serotonergic effects is far from complete. The most significant knowledge gap is the lack of data on its interaction with specific serotonin receptor subtypes. Understanding which receptors this compound or its downstream effects modulate is critical for a more precise elucidation of its mechanism of action. Future research should prioritize:
-
Receptor Binding Assays: To determine the affinity of this compound for the various 5-HT receptor subtypes.
-
In Vitro Functional Assays: To characterize whether this compound acts as an agonist, antagonist, or modulator at any of the 5-HT receptors.
-
Modern Neurochemical Techniques: Re-evaluation of the neurochemical effects of this compound using more sensitive and specific techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.
-
Electrophysiological Studies: To investigate the effects of this compound on the firing patterns of serotonergic neurons in the raphe nuclei.
Conclusion
This compound is a compound with marked effects on the central serotonergic system. It induces significant alterations in serotonin metabolism, which are directly linked to its potent tremorogenic properties. While the foundational research has provided valuable insights, the lack of recent studies and the absence of key pharmacological data, particularly regarding receptor interactions, highlight the need for further investigation to fully delineate the serotonergic pharmacology of this compound. This technical guide provides a comprehensive summary of the current knowledge and a roadmap for future research in this area.
References
Lon 954: A Technical Whitepaper on its Function as a Reversible Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Monoamine oxidases (MAOs) are a family of enzymes crucial for the degradation of monoamine neurotransmitters, including dopamine (B1211576), serotonin, and norepinephrine. As such, they are significant targets in the development of therapeutics for neurological and psychiatric disorders. MAO inhibitors are broadly classified based on their selectivity for the two primary isoforms, MAO-A and MAO-B, and their mode of inhibition (reversible or irreversible).
Lon 954 has been identified as a reversible and competitive inhibitor of MAO, with a noted preference for MAO-B.[1] This characteristic positions it as a compound of interest for investigating the roles of MAO-B in neurobiology and for the potential development of novel therapeutic agents. This whitepaper will detail the known characteristics of this compound, provide a generalized experimental framework for assessing its MAO inhibitory activity, and visualize the relevant signaling pathways.
Mechanism of Action
This compound functions by reversibly binding to the active site of monoamine oxidase, thereby preventing the breakdown of its substrate neurotransmitters. This inhibition is competitive, suggesting that this compound and the natural substrates of MAO vie for the same binding site on the enzyme.
Monoamine Oxidase Inhibition
The primary mechanism of this compound is the inhibition of MAO. By blocking this enzyme, this compound leads to an increase in the synaptic concentrations of monoamine neurotransmitters.
Effects on Dopaminergic and Serotonergic Pathways
The inhibition of MAO, particularly MAO-B, has a significant impact on dopamine metabolism. This is a key area of interest for conditions such as Parkinson's disease. Furthermore, the observed tremorogenic effects of this compound suggest a complex interaction with both the dopaminergic and serotonergic systems.
Quantitative Data
A thorough search of publicly available scientific literature and databases did not yield specific quantitative data for this compound's inhibition of MAO-A and MAO-B (i.e., IC50 or Ki values). The characterization of this compound as having "some degree of selectivity towards type-B MAO" is qualitative.[1] For drug development and research purposes, the determination of these values is a critical next step. The following table is provided as a template for when such data becomes available.
| Parameter | MAO-A | MAO-B | Selectivity Index (MAO-A/MAO-B) |
| IC50 (nM) | Data Not Available | Data Not Available | Data Not Available |
| Ki (nM) | Data Not Available | Data Not Available | Data Not Available |
| Inhibition Type | Competitive | Competitive | - |
| Reversibility | Reversible | Reversible | - |
Experimental Protocols
While a specific, detailed experimental protocol for the assessment of this compound is not available, a general methodology for determining the MAO inhibitory activity of a test compound is presented below. This protocol can be adapted for the evaluation of this compound.
In Vitro Monoamine Oxidase Inhibition Assay
This protocol outlines a common fluorometric method for assessing MAO-A and MAO-B inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both MAO-A and MAO-B isoforms.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (test inhibitor)
-
Clorgyline (MAO-A selective inhibitor, positive control)
-
Selegiline (B1681611) (MAO-B selective inhibitor, positive control)
-
MAO substrate (e.g., kynuramine (B1673886) or a luminogenic substrate)
-
Detection reagents (e.g., horseradish peroxidase, HRP, and a fluorogenic probe)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplates (black, for fluorescence readings)
-
Microplate reader with fluorescence detection capabilities
Workflow:
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, clorgyline, and selegiline in a suitable solvent (e.g., DMSO). Prepare working solutions of MAO enzymes, substrate, and detection reagents in assay buffer.
-
Inhibitor Plating: Create a serial dilution of this compound and the control inhibitors in the 96-well plate. Include wells for no-inhibitor (100% activity) and no-enzyme (background) controls.
-
Enzyme Addition: Add the appropriate MAO isoform (MAO-A or MAO-B) to each well, except for the no-enzyme controls.
-
Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the MAO substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagents. This typically involves an HRP-coupled system that reacts with the hydrogen peroxide produced by the MAO reaction to generate a fluorescent signal.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This compound is a reversible, competitive inhibitor of monoamine oxidase with a preference for MAO-B. Its ability to modulate the levels of key neurotransmitters makes it a valuable tool for neuropharmacological research. The tremorogenic properties associated with this compound also warrant further investigation to fully understand its complex pharmacological profile and the interplay between the dopaminergic and serotonergic systems.
The most critical next step in the evaluation of this compound is the determination of its IC50 and Ki values for both MAO-A and MAO-B. This quantitative data is essential for a precise understanding of its potency and selectivity, which are fundamental for any potential therapeutic development. Further studies should also focus on its in vivo efficacy and safety profile, as well as elucidating the specific molecular interactions responsible for its tremorogenic effects. A comprehensive understanding of these aspects will clarify the potential of this compound as a lead compound for the development of novel central nervous system therapies.
References
An In-depth Technical Guide on Early-Stage Research of Lon 954-Induced Tremors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational, early-stage research conducted on Lon 954, a potent tremorogenic agent. The document synthesizes preclinical data to detail its pharmacological profile, proposed mechanism of action, and its application in experimental models for screening anti-Parkinsonian drugs. All quantitative data is presented in structured tables, and key experimental protocols are described. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.
Introduction to this compound
This compound, chemically known as N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine (B91507) hydrochloride, is a compound recognized for its ability to induce reproducible, dose-dependent rest tremors in a variety of animal species, including mice, rats, cats, dogs, and rabbits.[1][2] Its distinct pharmacological profile, which separates it from other tremor-inducing agents like oxotremorine, has made it a valuable tool in the preclinical evaluation of drugs with potential therapeutic benefits for Parkinson's disease, particularly those acting on dopaminergic systems.[3][4][5] Unlike oxotremorine, this compound-induced tremors are not typically accompanied by akinesia, muscle rigidity, significant changes in body temperature, or peripheral parasympathomimetic effects.[1][4][5]
Pharmacological Profile and Mechanism of Action
The primary mechanism underlying this compound-induced tremors is believed to involve the central dopaminergic pathways.[1] Research suggests that this compound acts as a dopamine (B1211576) inhibitor, with evidence pointing towards antagonism at striatal dopamine receptors.[2][6] This hypothesis is supported by findings that dopamine receptor agonists such as L-Dopa, bromocriptine, nomifensine, and piribedil (B1678447) can antagonize the tremors induced by this compound.[4][5] Furthermore, neuroleptic agents known for their dopamine receptor blocking activity, like butyrophenones and thioxanthines, have been shown to potentiate the tremorogenic effects of this compound in a dose-dependent manner.[6]
While the primary action appears to be on the dopaminergic system, some studies also suggest a potential modulation of cholinergic neurotransmission.[3] Electrophysiological studies in cats have indicated that this compound can affect the discharges of Renshaw cells in the spinal cord, an effect comparable to that of oxotremorine.[3] This suggests that while the systemic effects differ, there may be some convergence at the level of spinal cord interneurons.
Figure 1: Proposed signaling pathway for this compound-induced tremor in the striatum.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data extracted from early-stage research on this compound.
Table 1: Dosage of this compound in Experimental Models
| Animal Model | Route of Administration | Effective Dose Range | Observed Effects | Citations |
| Mouse | Oral | 5-100 mg/kg | Reproducible, dose-dependent rest tremor | [2] |
| Cat (decerebrate) | Intravenous (i.v.) | 2.5 mg/kg | Irregular, jerky limb movements; increased EMG activity | [3] |
| Rat | Not specified | 10 mg/kg | Tremor with a peak frequency around 10 Hz | [7] |
Table 2: Pharmacological Antagonism of this compound-Induced Tremor
| Antagonist | Animal Model | Route of Administration | Notes | Citations |
| L-Dopa | Mouse | Not specified | Antagonizes tremor | [4][5] |
| Bromocriptine | Mouse | Not specified | Antagonizes tremor | [4][5] |
| Nomifensine | Mouse | Not specified | Antagonizes tremor | [4][5] |
| Piribedil | Mouse | Not specified | Antagonizes tremor | [4][5] |
| Benapryzine | Mouse | Not specified | Antagonizes tremor; also inhibits dopamine uptake | [5] |
| Benztropine | Mouse | Not specified | Antagonizes tremor; also inhibits dopamine uptake | [5] |
| Atropine | Rat | Not specified | Did not alter the frequency or intensity of the tremor | [7] |
Experimental Protocols
The following sections describe the methodologies employed in key experiments involving this compound.
4.1. Induction of Tremor in Mice
-
Objective: To produce a reliable tremor model for the screening of anti-Parkinsonian drugs.
-
Animal Model: Male mice of various inbred strains.
-
Procedure:
-
This compound is administered to mice, typically via oral gavage, at doses ranging from 5 to 100 mg/kg.[2]
-
Following administration, a rest tremor of rapid onset and short duration is observed.[4][5]
-
Tremor is assessed visually by trained observers. A scoring system may be used, such as: 0 = no tremor, 1 = isolated twitches, 2 = tremor with periods of calm, 3 = constant tremor.[8]
-
Test compounds (potential anti-tremor agents) are administered prior to this compound, and their ability to prevent or reduce the tremor score is evaluated.[5]
-
4.2. Electrophysiological Studies in Cats
-
Objective: To investigate the effects of this compound on the spinal cord.
-
Animal Model: Intercollicularly decerebrated or anesthetized cats.
-
Procedure:
-
The animal is prepared for electrophysiological recording. This includes monitoring blood pressure and maintaining body temperature.[3]
-
A laminectomy is performed at the L7 segment to access the spinal cord.
-
Extracellular recordings of Renshaw cells are made using glass micropipettes. These cells are identified by their characteristic monosynaptic burst response to antidromic stimulation of the ventral root.[3]
-
A baseline of Renshaw cell activity is established.
-
This compound (e.g., 2.5 mg/kg, i.v.) is administered, and changes in the firing rate and pattern of the Renshaw cells are recorded and analyzed.[3]
-
Electromyographic (EMG) activity in limb muscles (e.g., biceps and triceps brachii) may also be recorded to correlate spinal effects with muscle activity.[3]
-
References
- 1. Buy 2-(2,6-Dichlorophenyl)acetylurea (EVT-3467782) | 78622-22-7 [evitachem.com]
- 2. scribd.com [scribd.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The production of an alternative laboratory model of the Parkinson syndrome using a new benzylimidoylurea derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation of this compound tremor by typical and atypical neuroleptics--an indication of striatal dopamine antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine D2-receptor activation elicits akinesia, rigidity, catalepsy, and tremor in mice expressing hypersensitive α4 nicotinic receptors via a cholinergic-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on Tremorogenesis: A Tale of Two Compounds
This technical guide delves into the foundational studies concerning tremorogenesis, with a focus on the term "Lon 954." Initial research reveals a likely point of confusion between a historical tremor-inducing agent, LON-954 , and a modern pharmaceutical compound, NBI-921352 , where tremor has been observed as a side effect in preclinical studies. This guide will first elucidate the distinct nature of these two molecules and then provide a detailed analysis of the available scientific data for each, adhering to the requested format for researchers, scientists, and drug development professionals.
Part 1: NBI-921352 (Formerly XEN901) and Tremor as a Preclinical Observation
NBI-921352 is a novel, first-in-class, selective inhibitor of the NaV1.6 sodium channel.[1][2][3] It has been investigated for the treatment of SCN8A-developmental epileptic encephalopathy (SCN8A-DEE) and focal-onset seizures.[1][2] While the primary focus of its development is anti-seizure efficacy, preclinical studies have noted tremor as a potential side effect at high concentrations.
Mechanism of Action of NBI-921352
NBI-921352 is a potent and state-dependent inhibitor of the NaV1.6 sodium channel, showing a strong preference for the inactivated state of the channel.[2][3] This mechanism allows it to selectively target hyperactive neurons, a hallmark of epilepsy. Its selectivity for NaV1.6 over other sodium channel isoforms is a key feature of its design.[1][2]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative data for NBI-921352 from preclinical studies.
Table 1: Potency and Selectivity of NBI-921352 [1][2][4]
| Channel Isoform | IC50 (µM) | Selectivity Ratio (vs. NaV1.6) |
| hNaV1.6 | 0.051 | - |
| hNaV1.1 | 39 | 756x |
| hNaV1.2 | 6.9 | 134x |
| hNaV1.7 | 14 | 276x |
| hNaV1.3, hNaV1.4, hNaV1.5 | >30 | >583x |
Table 2: Efficacy of NBI-921352 in a Rat Seizure Model [1]
| Seizure Model | Endpoint | ED50 (mg/kg) | 95% Confidence Interval |
| Rat DC-MES | Prevention of GTC with hindlimb-extension | 3.7 | 2.3–7.6 |
Table 3: Adverse Behavioral Signs in Preclinical Models [1][5]
| Compound | Lowest Plasma Concentration Associated with Abnormal Behavioral Signs (Tremor, Ataxia, Hypoactivity) |
| NBI-921352 | Noted at "sufficiently high" plasma concentrations |
| Carbamazepine | Noted |
| Phenytoin | Noted |
| Lacosamide | Noted |
Experimental Protocols
In Vitro Electrophysiology for Potency and Selectivity: [4]
-
Cell Line: HEK-293 cells heterologously expressing human NaV channel isoforms (hNaV1.1, hNaV1.2, hNaV1.3, hNaV1.4, hNaV1.5, hNaV1.6, and hNaV1.7).
-
Method: Automated patch-clamp techniques were used to measure the inhibitory concentration 50% (IC50) of NBI-921352 on each channel isoform.
-
Data Analysis: The IC50 values were calculated from at least three biological replicates.
In Vivo Seizure Model (Rat DC-MES Assay): [1]
-
Animal Model: Wild-type Sprague Dawley rats.
-
Procedure: A direct-current electrical stimulus was used to induce maximal electroshock seizures (MES).
-
Drug Administration: NBI-921352 was administered orally.
-
Endpoint: The ability of NBI-921352 to prevent generalized tonic-clonic seizures (GTC) with hindlimb-extension was assessed in a dose-dependent manner.
-
Data Analysis: The effective dose 50% (ED50) was calculated.
Behavioral Observations in Preclinical Models: [5]
-
Animal Models: Mice and rats.
-
Procedure: Animals were observed by trained scientists for the first 30 minutes after dosing and again at the time of the assay (2 hours post-dose).
-
Observed Signs: Signs of abnormal behavior, including tremor, ataxia, and hypoactivity, were noted.
-
Correlation: The lowest plasma concentration at which these behavioral signs were observed was recorded for each compound tested.
Clinical Trial Status and Reported Adverse Events
NBI-921352 has progressed to Phase 2 clinical trials for the treatment of SCN8A-DEE and adult focal-onset seizures.[1][6][7][8] While early studies suggested that NBI-921352 was generally well-tolerated, a Phase 2 trial in adult patients with focal onset seizures failed to demonstrate a meaningful reduction in seizure frequency, and further development for this indication was halted.[6][9] Detailed, publicly available data on the incidence of tremor in human subjects from these trials is limited.
Part 2: LON-954 - A Historical Tremor-Inducing Agent
LON-954 , with the chemical name N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine (B91507) hydrochloride, is a compound that has been historically studied for its ability to induce tremors in animal models.[10] This research, primarily from the 1980s and 1990s, aimed to understand the neurochemical basis of tremors.
Mechanism of Tremorogenesis of LON-954
Studies on LON-954 have implicated both the dopaminergic and serotonergic systems in its tremor-inducing effects.
-
Dopaminergic System: The tremor produced by LON-954 in mice is potentiated by both typical and atypical neuroleptics, suggesting an involvement of striatal dopamine (B1211576) antagonism.[11] The most effective potentiating agents were those with selective action at dopamine receptors.[11]
-
Serotonergic System: In rats, LON-954 was found to alter the metabolism of 5-hydroxytryptamine (5-HT), or serotonin (B10506).[10] The drug increased 5-HT content in the tuberculum olfactorium and basal ganglia while decreasing 5-hydroxyindoleacetic acid (5-HIAA) levels.[10] Furthermore, pretreatment with p-chlorophenylalanine, a 5-HT synthesis inhibitor, prevented LON-954 from inducing tremors, indicating a direct role for serotonin in this process.[10]
Quantitative Data from LON-954 Studies
Table 4: Tremor Characteristics Induced by LON-954 in Rats [10]
| Dosage (mg/kg, IP) | Onset of Tremor | Duration of Tremor | Frequency of Tremor |
| 5, 10, 20 | Within 2 minutes | 30-45 minutes | 16 Hz |
Experimental Protocols
Tremor Induction and Measurement in Rats: [10]
-
Animal Model: Rats.
-
Drug Administration: LON-954 was administered intraperitoneally (IP) at doses of 5, 10, and 20 mg/kg.
-
Tremor Assessment: The presence, onset, duration, and frequency of tremors were observed and recorded.
Neurochemical Analysis of 5-HT and 5-HIAA: [10]
-
Procedure: Following the administration of LON-954, brain regions including the tuberculum olfactorium, basal ganglia, and medulla oblongata were dissected.
-
Analysis: The levels of 5-HT and its metabolite, 5-HIAA, were measured in these brain regions to assess changes in serotonin metabolism.
Conclusion
References
- 1. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 6. NBI-921352 for Developmental and Epileptic Encephalopathy Syndrome · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. biospace.com [biospace.com]
- 10. Tremorogenesis by LON-954 [N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride]: evidence for the involvement of 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potentiation of this compound tremor by typical and atypical neuroleptics--an indication of striatal dopamine antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Lon 954 on Striatal Dopamine: A Technical Whitepaper on its Core Mechanism of Action as a Reversible MAO-B Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Information regarding the compound Lon 954 is scarce and largely dates from the early 1980s. This document synthesizes the available data and provides a detailed theoretical framework for its impact on striatal dopamine (B1211576), based on its classification as a reversible monoamine oxidase (MAO) inhibitor. Quantitative data presented herein is illustrative and not derived from experimental studies on this compound, which are not publicly available.
Executive Summary
This compound, chemically identified as N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine HCl, is a reversible and competitive monoamine oxidase (MAO) inhibitor with some selectivity for the MAO-B isoform.[1] Early research also characterized it as a tremorogenic agent. This whitepaper elucidates the core mechanism by which this compound is proposed to impact the striatal dopamine system. By inhibiting MAO-B, this compound is expected to increase the synaptic availability of dopamine in the striatum, a key brain region for motor control and other neurological functions. This document provides an in-depth overview of the underlying signaling pathways, detailed experimental protocols to assess its activity, and a discussion of the potential mechanisms leading to its tremorogenic effects.
Core Mechanism of Action: Reversible MAO-B Inhibition
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters, including dopamine. There are two main isoforms, MAO-A and MAO-B.[2][3] In the striatum, both isoforms are present, with MAO-B being the predominant form in the basal ganglia.[2] MAO-B is primarily responsible for the metabolism of dopamine.[4]
This compound acts as a reversible inhibitor of MAO, with a degree of selectivity for MAO-B.[1] This means that it temporarily binds to the enzyme, preventing it from breaking down its substrates. The reversibility of this inhibition suggests a shorter duration of action compared to irreversible MAOIs.[3]
The primary consequence of MAO-B inhibition in the striatum is an increase in the concentration of dopamine in the synaptic cleft.[4] This is because the breakdown of dopamine is reduced, allowing more of the neurotransmitter to be available to act on postsynaptic dopamine receptors.
Impact on Striatal Dopamine Signaling
The inhibition of MAO-B by this compound initiates a cascade of events within the striatal dopamine system. The increased availability of dopamine leads to enhanced stimulation of postsynaptic dopamine receptors, primarily D1 and D2 receptors. This, in turn, modulates downstream signaling pathways, including the cyclic adenosine (B11128) monophosphate (cAMP) pathway.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in the striatum.
Quantitative Data (Illustrative)
As specific experimental data for this compound is not publicly available, the following tables present illustrative data that would be expected for a reversible, MAO-B selective inhibitor.
Table 1: In Vitro MAO Inhibition Profile (Example Data)
| Parameter | MAO-A | MAO-B | Selectivity Index (MAO-A/MAO-B) |
| IC50 (nM) | 850 | 75 | 11.3 |
| Ki (nM) | 450 | 40 | 11.25 |
| Inhibition Type | Competitive | Competitive | - |
| Reversibility | Reversible | Reversible | - |
Table 2: In Vivo Striatal Neurochemical Changes in Rodent Model (Example Data)
| Treatment Group | Striatal Dopamine (% of Baseline) | Striatal DOPAC (% of Baseline) | Striatal HVA (% of Baseline) |
| Vehicle | 100 ± 5 | 100 ± 7 | 100 ± 6 |
| This compound (10 mg/kg) | 150 ± 12 | 65 ± 8 | 70 ± 9 |
| This compound (30 mg/kg) | 220 ± 18 | 40 ± 6 | 45 ± 7 |
| *p < 0.05 compared to vehicle. Data are presented as mean ± SEM. |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the impact of this compound on striatal dopamine.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the potency (IC50, Ki) and selectivity of this compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (B1673886) (substrate)
-
This compound
-
Clorgyline (selective MAO-A inhibitor control)
-
Selegiline (B1681611) (selective MAO-B inhibitor control)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound, clorgyline, and selegiline in phosphate buffer.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.
-
Add the different concentrations of the test compounds (this compound) or control inhibitors to the wells.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) using a plate reader (excitation ~320 nm, emission ~380 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 values using non-linear regression analysis.
-
Determine the Ki values using the Cheng-Prusoff equation.
In Vivo Microdialysis for Striatal Dopamine Measurement
Objective: To measure the effect of this compound on extracellular dopamine levels in the striatum of freely moving animals (e.g., rats).
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum.
-
Recovery: Allow the animal to recover for at least 24 hours.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound (e.g., intraperitoneally).
-
Post-treatment Collection: Continue to collect dialysate samples for at least 3-4 hours post-administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels.
Experimental Workflow Diagram
Caption: A logical workflow for the comprehensive study of this compound.
Tremorogenic Effects: Potential Mechanisms
The early observation of this compound as a tremorogenic agent is a key feature. While the precise mechanism is not elucidated, several hypotheses can be proposed based on its action as an MAO inhibitor:
-
Dopaminergic Hyperstimulation: A rapid and significant increase in striatal dopamine could lead to an imbalance in the direct and indirect pathways of the basal ganglia, potentially resulting in tremor.
-
Serotonergic Involvement: MAOIs can also increase serotonin (B10506) levels. Alterations in the serotonin system have been linked to tremor.[5] Serotonin syndrome, a potentially severe condition, can be precipitated by MAOIs and includes tremor as a symptom.[5]
-
Off-Target Effects: this compound may have other pharmacological actions independent of MAO inhibition that contribute to its tremorogenic properties. The potentiation of this compound-induced tremor by neuroleptics (dopamine antagonists) suggests a complex interaction with the dopamine system.
Conclusion and Future Directions
This compound is a reversible, MAO-B selective inhibitor that is expected to increase striatal dopamine levels. This core mechanism likely underlies its primary pharmacological effects. The observed tremorogenic properties warrant further investigation to understand the complex interplay between MAO inhibition, dopaminergic and other neurotransmitter systems, and motor control.
Future research should focus on:
-
Quantitative Characterization: Determining the precise IC50 and Ki values of this compound for both MAO-A and MAO-B.
-
In Vivo Dose-Response Studies: Correlating the dose-dependent effects of this compound on striatal dopamine levels with the onset and severity of tremors.
-
Receptor Occupancy Studies: Assessing the interaction of this compound with dopamine receptors and other potential off-target sites.
-
Elucidation of Tremor Mechanism: Investigating the role of different neurotransmitter systems (dopamine, serotonin, etc.) in the tremorogenic effects of this compound.
A thorough understanding of the pharmacology of this compound will provide valuable insights into the role of MAO-B in motor function and the mechanisms of drug-induced tremor.
References
- 1. Monoamine oxidase inhibition by the tremorogenic drug--LON 954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 5. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
Methodological & Application
Application Notes and Protocols for Lonidamine (LND) Administration in Mouse Models
A Note on "Lon 954" : Initial searches for "this compound" yielded limited information, with a single 1980 study describing it as a tremor-inducing agent in mice. It is highly probable that the intended compound for this protocol is Lonidamine (B1675067) (LND) , a well-researched anti-cancer agent that targets cellular metabolism. The following protocols and data are based on published studies of Lonidamine.
These application notes provide a comprehensive overview of the administration of Lonidamine (LND) to mouse models of cancer, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Lonidamine is a derivative of indazole-3-carboxylic acid that disrupts the energy metabolism of cancer cells.[1][2] Its multi-faceted mechanism of action includes:
-
Inhibition of Glycolysis : LND inhibits mitochondrially-bound hexokinase, a key enzyme in the glycolytic pathway.[1][2][3] This is particularly effective against cancer cells that heavily rely on aerobic glycolysis (the Warburg effect).[1]
-
Mitochondrial Respiration Inhibition : LND inhibits the mitochondrial pyruvate (B1213749) carrier (MPC), which is crucial for transporting pyruvate into the mitochondria for the Krebs cycle.[4][5][6] It also inhibits Complex II of the electron transport chain.[4][5]
-
Inhibition of Lactate Efflux : LND hinders the function of monocarboxylate transporters (MCTs), leading to the intracellular accumulation of lactic acid and a decrease in intracellular pH (acidification).[4][5][7]
-
Induction of Oxidative Stress : By disrupting mitochondrial function, LND can lead to the generation of reactive oxygen species (ROS).[1]
-
Sensitization to Other Therapies : LND has been shown to potentiate the effects of chemotherapy, radiation therapy, and hyperthermia.[4][5][6][8]
Signaling Pathway
The following diagram illustrates the primary targets of Lonidamine in cancer cell metabolism.
Caption: Lonidamine targets key points in cancer cell energy metabolism.
Quantitative Data from Mouse Model Studies
The following tables summarize dosages and administration schedules for Lonidamine in various preclinical mouse models.
Table 1: Lonidamine Monotherapy Administration
| Cancer Model | Mouse Strain | LND Dose | Administration Route | Schedule | Reference |
| DB-1 Melanoma Xenograft | Nude Mice | 100 mg/kg | Intraperitoneal (i.p.) | Single dose | [4][9] |
| Colon Cancer Syngeneic | BALB/c | 0.5 mg/day | Intraperitoneal (i.p.) | Daily | [10] |
| Colorectal Cancer | C57BL/6 | 30 mg/kg | Intraperitoneal (i.p.) | Every 2 days | [11] |
| TNBC Xenograft | BALB/c Nude | 4 mg/kg (nanoparticle) | Intravenous (i.v.) | Every other day for 18 days | [12] |
Table 2: Lonidamine in Combination Therapy
| Cancer Model | Mouse Strain | LND Dose & Route | Combination Agent(s) & Dose | Schedule | Reference |
| DB-1 Melanoma Xenograft | Nude Mice | 100 mg/kg i.p. | Melphalan (7.5 mg/kg i.v.) | LND given 40 min before Melphalan | [4] |
| DB-1 Melanoma Xenograft | Nude Mice | 100 mg/kg i.p. | Doxorubicin (7.5 or 10 mg/kg i.v.) | LND given before Doxorubicin | [9] |
| HCC1806 Breast Xenograft | Nude Mice | 100 mg/kg i.p. | Doxorubicin (12 mg/kg i.v.) | LND given before Doxorubicin | [9] |
| Colon Cancer Syngeneic | BALB/c | 0.5 mg/day i.p. | DON (0.25 mg days 1, 5, 9), Orlistat (B1677487) (240 mg/kg/day) | 21-day cycle | [10] |
| Fibrosarcoma | BALB/c & C3H/He | 100 mg/kg | X-irradiation | LND given immediately before or after radiation | [8] |
| Colorectal Cancer | C57BL/6 | 30 mg/kg i.p. | Apigenin (15 mg/kg i.p.) | Every 2 days | [11] |
Experimental Protocols
Preparation of Lonidamine Solution
Materials:
-
Lonidamine (LND) powder
-
Tris-glycine buffer (pH 8.3)
-
Trizma base (e.g., 1.2 g)
-
Glycine (B1666218) (e.g., 5.76 g)
-
Sterile water (e.g., 100 mL)
-
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Prepare the Tris-glycine buffer by dissolving Trizma base and glycine in sterile water. Adjust the pH to 8.3.
-
For a 100 mg/kg dose in a 25g mouse (2.5 mg), dissolve 5 mg of LND in 227 µL of the Tris-glycine buffer.[9][13]
-
Vortex the solution until the LND is completely dissolved and the solution is clear.[9][13]
-
The solution is now ready for intraperitoneal injection.
Tumor Xenograft Model and LND Administration
This protocol describes a general workflow for establishing a tumor xenograft model and administering Lonidamine.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell line (e.g., DB-1 melanoma, HCC1806 breast cancer)
-
Culture medium (e.g., RPMI 1640)
-
Matrigel (optional, for some cell lines)
-
Prepared Lonidamine solution
-
Calipers for tumor measurement
-
Anesthesia (if required for imaging or procedures)
Experimental Workflow Diagram:
References
- 1. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 2. Lonidamine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Potentiation of radiation effects on two murine tumors by lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lonidamine Induces Intracellular Tumor Acidification and ATP Depletion in Breast, Prostate and Ovarian Cancer Xenografts and Potentiates Response to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Feasibility and antitumor efficacy in vivo, of simultaneously targeting glycolysis, glutaminolysis and fatty acid synthesis using lonidamine, 6-diazo-5-oxo-L-norleucine and orlistat in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Interventional Effects and Mechanisms of Lonidamine in Combination with Apigenin on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutathione Programmed Mitochondria Targeted Delivery of Lonidamine for Effective Against Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Lonidamine on Systemic Therapy of DB-1 Human Melanoma Xenografts with Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Lon-954 in Anti-Parkinsonian Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lon-954, chemically identified as N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine (B91507) hydrochloride, is a pharmacological tool historically used to induce tremor in animal models, thereby creating a preclinical model of Parkinson's disease (PD).[1][2] Unlike other tremor-inducing agents, Lon-954 produces a reproducible resting tremor of rapid onset and short duration without significant rigidity or akinesia, making it a potentially more specific model for evaluating anti-Parkinsonian therapies, particularly those targeting the dopaminergic system.[1] These application notes provide a comprehensive overview of the use of Lon-954 for the screening and characterization of anti-Parkinsonian drugs, based on available historical research.
Mechanism of Action
The precise mechanism of action of Lon-954 is not fully elucidated in recent literature, but early studies indicate a multi-faceted interaction with several neurotransmitter systems implicated in Parkinson's disease:
-
Dopaminergic System: The tremor induced by Lon-954 is effectively antagonized by dopamine (B1211576) receptor agonists such as L-Dopa and bromocriptine.[1] Furthermore, the tremor is potentiated by neuroleptics known to have a selective action at dopamine receptors, suggesting a primary involvement of striatal dopaminergic mechanisms.[3]
-
Serotonergic System: Lon-954 has been shown to affect 5-hydroxytryptamine (5-HT) metabolism. It causes an increase in 5-HT content in the tuberculum olfactorium and basal ganglia, while decreasing 5-hydroxyindoleacetic acid (5-HIAA) levels.[2] The tremorogenic effect of Lon-954 is absent in rats pretreated with the serotonin (B10506) synthesis inhibitor p-chlorophenylalanine, indicating a direct role of 5-HT in its action.[2]
-
Adrenergic System: Research has demonstrated that Lon-954 acts as an alpha 2-adrenergic antagonist, both centrally and peripherally.[4]
-
Enzyme Inhibition: Lon-954 has been found to inhibit monoamine oxidase (MAO) activity in a reversible and competitive manner, with some selectivity for MAO-B.[5]
Data Presentation
Table 1: Antagonism of Lon-954-Induced Tremor by Anti-Parkinsonian Drugs
| Drug Class | Drug | Efficacy in Antagonizing Lon-954 Tremor | Reference |
| Dopamine Precursor | L-Dopa | Effective | [1] |
| Dopamine Agonist | Bromocriptine | Effective | [1] |
| Dopamine Agonist | Nomifensine | Effective | [1] |
| Dopamine Agonist | Piribedil | Effective | [1] |
| Anticholinergic (with Dopamine Uptake Inhibition) | Benapryzine | Effective | [1] |
| Anticholinergic (with Dopamine Uptake Inhibition) | Benztropine | Effective | [1] |
| Anticholinergic | Benzhexol | No Effect | [1] |
| Anticholinergic | Orphenadrine | No Effect | [1] |
| Antiviral (with Dopaminergic effects) | Amantadine | No Effect | [1] |
Note: Specific quantitative data such as ED50 values are not available in the referenced abstracts. The efficacy is reported as observed in the original studies.
Table 2: Potentiation of Lon-954-Induced Tremor by Neuroleptics
| Neuroleptic Class | Drug | Effect on Lon-954 Tremor | Reference |
| Butyrophenones | (e.g., Haloperidol) | Potentiation | [3] |
| Thioxanthines | (e.g., Flupentixol) | Potentiation | [3] |
| Phenothiazines | Fluphenazine | Potentiation | [3] |
| Phenothiazines | Chlorpromazine | Inconsistent Effects | [3] |
| Phenothiazines | Prochlorperazine | Inconsistent Effects | [3] |
| Dibenzodiazepine | Clozapine | Delayed Peak Tremor | [3] |
| Dibenzoxazepine | Loxapine | Prolonged Peak Tremor | [3] |
Experimental Protocols
Protocol 1: Induction of Tremor in Mice using Lon-954
Objective: To induce a consistent and reproducible resting tremor in mice for the subsequent evaluation of anti-Parkinsonian compounds.
Materials:
-
Lon-954 (N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride)
-
Sterile saline solution (0.9% NaCl)
-
Male mice (species and strain as per study design, e.g., inbred strains)
-
Syringes and needles for intraperitoneal (IP) injection
-
Animal observation cages
-
Tremor recording apparatus (e.g., accelerometer-based system or observational scoring)
Procedure:
-
Preparation of Lon-954 Solution: Prepare a fresh solution of Lon-954 in sterile saline. The concentration should be calculated based on the desired dosage (e.g., 5, 10, or 20 mg/kg).[2]
-
Animal Acclimatization: Allow mice to acclimatize to the experimental environment for at least 60 minutes before injection.
-
Administration of Lon-954: Administer the prepared Lon-954 solution via intraperitoneal (IP) injection.
-
Observation of Tremor Onset: Place the mouse in an observation cage. Tremor typically has a rapid onset, appearing within minutes of injection.[1][2]
-
Tremor Assessment:
-
Observational Scoring: Score the intensity of the tremor at regular intervals (e.g., every 5 minutes) for the duration of the effect (typically 30-45 minutes).[2] A scoring system can be devised (e.g., 0 = no tremor, 1 = intermittent tremor, 2 = continuous tremor).
-
Quantitative Measurement: For more precise data, use a tremor recording system to measure the frequency and amplitude of the tremor. Lon-954 has been reported to induce a tremor with a high frequency (around 16 Hz).[2]
-
-
Data Recording: Record all observations, including time of onset, peak intensity, and duration of the tremor.
Protocol 2: Evaluation of an Anti-Parkinsonian Test Compound against Lon-954-Induced Tremor
Objective: To determine the efficacy of a test compound in attenuating or abolishing the tremor induced by Lon-954.
Materials:
-
Lon-954
-
Test compound
-
Vehicle for test compound
-
Sterile saline solution
-
Male mice
-
Syringes and needles for administration
-
Animal observation cages
-
Tremor recording apparatus or scoring sheets
Procedure:
-
Animal Groups: Divide the mice into at least two groups: a control group receiving the vehicle and a test group receiving the test compound. Additional groups for different doses of the test compound are recommended for dose-response studies.
-
Administration of Test Compound/Vehicle: Administer the test compound or vehicle to the respective groups at a predetermined time before the injection of Lon-954. The pre-treatment time will depend on the pharmacokinetic properties of the test compound.
-
Induction of Tremor: At the designated time after pre-treatment, administer Lon-954 (at a dose known to produce a consistent tremor) to all mice as described in Protocol 1.
-
Tremor Assessment: Beginning immediately after Lon-954 injection, assess and record the tremor intensity and duration for each mouse as described in Protocol 1.
-
Data Analysis: Compare the tremor scores or quantitative tremor measurements between the control and test groups. A significant reduction in tremor intensity or duration in the test group compared to the control group indicates a potential anti-Parkinsonian effect of the test compound. Calculate the percentage of inhibition for quantitative data.
Mandatory Visualization
Caption: Proposed mechanism of action for Lon-954.
Caption: Workflow for evaluating anti-Parkinsonian drugs using Lon-954.
Discussion and Future Directions
The use of Lon-954 as a model for Parkinson's disease tremor offers a rapid and specific method for the initial screening of compounds with potential anti-Parkinsonian activity. Its sensitivity to dopaminergic agents makes it particularly useful for identifying drugs that modulate this key pathway.[1]
However, it is important to acknowledge the limitations of this model based on the available literature. The research on Lon-954 is not recent, and therefore, its effects on other critical aspects of Parkinson's disease pathology, such as alpha-synuclein (B15492655) aggregation, neuroinflammation, and oxidative stress, have not been characterized. Modern drug discovery efforts for neurodegenerative diseases often focus on these disease-modifying mechanisms.
Future research utilizing Lon-954 could involve:
-
Revisiting the Model with Modern Techniques: Employing contemporary methods for tremor quantification and neurochemical analysis to provide more detailed and robust data.
-
Investigating Disease-Modifying Aspects: Assessing the effects of Lon-954 on markers of neuroinflammation, oxidative stress, and alpha-synuclein pathology in relevant brain regions.
-
Exploring the Serotonergic and Adrenergic Mechanisms: Further delineating the role of the serotonergic and adrenergic systems in the tremorogenic effects of Lon-954 to potentially identify novel non-dopaminergic targets for anti-Parkinsonian drugs.
References
- 1. The production of an alternative laboratory model of the Parkinson syndrome using a new benzylimidoylurea derivative LON 954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tremorogenesis by LON-954 [N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride]: evidence for the involvement of 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of this compound tremor by typical and atypical neuroleptics--an indication of striatal dopamine antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha 2-antagonistic effect of N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride (LON-954) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase inhibition by the tremorogenic drug--LON 954 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Reproducible Rest Tremors in Mice with Lon 954
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lon 954, chemically defined as N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine (B91507) hydrochloride, is a pharmacological agent utilized in preclinical research to induce reproducible rest tremors in animal models, particularly mice and rats.[1] This compound serves as a valuable tool for studying the pathophysiology of tremors and for the screening and development of novel anti-tremor therapeutics, especially those targeting dopaminergic and serotonergic pathways.[1][2] this compound-induced tremors are characterized by a rapid onset and short duration, providing a reliable and acute model for investigating tremor-related mechanisms.[1]
This document provides detailed application notes and protocols for the use of this compound in inducing rest tremors in mice, including quantitative data, experimental procedures, and a summary of the proposed mechanism of action.
Data Presentation
Table 1: Quantitative Data on this compound-Induced Tremors in Rodents
| Parameter | Value | Species | Route of Administration | Citation |
| Effective Dose Range | 5 - 20 mg/kg | Rat | Intraperitoneal (IP) | [1] |
| Tremor Frequency | ~16 Hz | Rat | Intraperitoneal (IP) | [1] |
| Time to Onset | Within 2 minutes | Rat | Intraperitoneal (IP) | [1] |
| Duration of Tremor | 30 - 45 minutes | Rat | Intraperitoneal (IP) | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound (N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride)
-
Sterile saline solution (0.9% NaCl)
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a fresh solution of this compound.
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be injected.
-
Dissolve the this compound powder in sterile saline solution to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming an injection volume of 0.2 mL).
-
Vortex the solution until the this compound is completely dissolved.
-
-
Animal Handling and Administration:
-
Acclimatize the mice to the experimental environment to minimize stress.
-
Record the body weight of each mouse to accurately calculate the injection volume.
-
Administer the this compound solution via intraperitoneal (IP) injection.
-
Gently restrain the mouse and inject the solution into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Administer a vehicle control (sterile saline) to a separate group of animals.
-
Protocol 2: Measurement and Analysis of Rest Tremors
Materials:
-
Tremor measurement apparatus (e.g., force plate, accelerometer-based system, or a high-resolution video camera)
-
Data acquisition and analysis software
-
Observation chamber
Procedure:
-
Acclimatization and Observation:
-
Immediately after injection, place the mouse in the observation chamber.
-
Allow the mouse to acclimate for a brief period (e.g., 1-2 minutes).
-
Observe the animal for the onset of tremors. Rest tremors are typically observed when the animal is awake but not engaged in active locomotion.
-
-
Tremor Measurement:
-
Using a Force Plate or Accelerometer:
-
Place the observation chamber on the force plate or attach the accelerometer to the animal (e.g., on the head or back).
-
Record the tremor activity for a defined period (e.g., 30-45 minutes).
-
The data acquisition system will record the displacement or acceleration, which can be used to quantify tremor frequency and amplitude.
-
-
Using Video Analysis:
-
Record high-resolution videos of the mice from a consistent angle and distance.
-
Use motion tracking software to analyze the video recordings and quantify the frequency and amplitude of the tremors. A visual scoring system can also be developed to semi-quantitatively assess tremor severity.
-
-
-
Data Analysis:
-
Analyze the recorded data to determine the peak tremor frequency (in Hz) and amplitude.
-
Compare the tremor characteristics between the this compound-treated group and the vehicle control group.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
-
Mechanism of Action and Signaling Pathways
This compound is believed to induce tremors through its interaction with multiple neurotransmitter systems, primarily the dopaminergic and serotonergic systems. It also exhibits alpha-2 adrenergic antagonist properties.[3] The primary mechanism is thought to involve the antagonism of striatal dopamine (B1211576), leading to an imbalance in the basal ganglia circuitry that controls motor function.[2] Additionally, this compound has been shown to affect serotonin (B10506) (5-HT) metabolism in the brain, further contributing to its tremorogenic effects.[1]
Below are diagrams illustrating the proposed signaling pathways and the experimental workflow.
Caption: Proposed mechanism of this compound action.
References
- 1. Tremorogenesis by LON-954 [N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride]: evidence for the involvement of 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of this compound tremor by typical and atypical neuroleptics--an indication of striatal dopamine antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 2-antagonistic effect of N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride (LON-954) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of Lon 954 in Rodents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is for research purposes only. Lon 954 is a chemical with limited published data on its biological effects, particularly concerning its administration in living organisms. The protocols and notes provided are based on general principles of pharmacology and animal research. Researchers must conduct their own risk assessments and dose-finding studies before proceeding with any in vivo experiments. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.
Application Notes for this compound
This compound is a benzylimidoylurea derivative that has been reported to induce tremor in mice.[1] Its mechanism of action is suggested to involve the antagonism of striatal dopamine (B1211576) receptors, and it may also act as a reversible monoamine oxidase (MAO) inhibitor.[1][2] Due to the sparse and dated information available, researchers should exercise extreme caution when working with this compound.
1. Mechanism of Action
The primary reported effect of this compound is the induction of tremors, which is potentiated by neuroleptic drugs. This suggests a primary involvement of the striatal dopaminergic system.[1] The proposed mechanism is the antagonism of dopamine D2 receptors, which are abundant in the striatum and play a crucial role in motor control. A reduction in cyclic AMP (cAMP) levels may be a key factor in its effects.[1]
2. Vehicle Selection
There is no published information on the optimal vehicle for in vivo administration of this compound. A datasheet for this compound from a chemical supplier suggests that it can be stored in DMSO.[2] Therefore, for initial studies, dissolving this compound in 100% DMSO and then diluting it with a sterile aqueous vehicle (e.g., saline or phosphate-buffered saline) to the final desired concentration is a reasonable starting point. The final concentration of DMSO should be kept to a minimum (ideally below 10%, and not exceeding a concentration known to be safe for the specific rodent species and strain) to avoid vehicle-induced toxicity. Researchers should perform solubility tests to determine the optimal vehicle composition.
3. Dosing Considerations
No established dosage for the intraperitoneal injection of this compound in rodents is available in the scientific literature. Therefore, a dose-finding study is mandatory to determine the effective dose for inducing the desired pharmacological effect (e.g., tremor) and to identify the maximum tolerated dose (MTD).
A suggested approach for a dose-finding study would be to start with a very low dose (e.g., 0.1 mg/kg) and escalate the dose in subsequent groups of animals (e.g., 1 mg/kg, 10 mg/kg). Animals should be closely monitored for the onset, intensity, and duration of tremors, as well as for any signs of acute toxicity (e.g., lethargy, respiratory distress, changes in posture, and mortality) for at least 24 hours post-injection.
4. Pharmacokinetics and Toxicity
There is no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or the toxicity profile of this compound in rodents. Intraperitoneal administration generally leads to rapid absorption into the systemic circulation.[3] However, the bioavailability and peak plasma concentration will depend on the physicochemical properties of the compound and the vehicle used.[1][4] An acute toxicity study should be performed to determine the LD50 (median lethal dose) if significant toxicity is observed during dose-finding studies.[5][6][7] General guidelines for acute toxicity testing in rodents should be followed.[8][9]
Experimental Protocols
1. Protocol for Intraperitoneal (IP) Injection in Rodents (Mice and Rats)
This protocol is a general guideline for the intraperitoneal injection of substances in rodents.
1.1. Materials
-
Appropriately sized syringes (e.g., 1 mL or 3 mL)
-
Sterile needles of the appropriate gauge (see Table 1)
-
The substance to be injected (this compound), prepared in a sterile vehicle
-
70% ethanol (B145695) or other appropriate disinfectant
-
Sterile gauze pads
-
A clean and disinfected work area
-
Appropriate personal protective equipment (PPE)
1.2. Animal Preparation
-
Allow animals to acclimate to the facility for at least one week before the experiment.
-
Weigh the animal immediately before injection to ensure accurate dosing.
-
Handle the animal calmly and gently to minimize stress.
1.3. Restraint
-
Mice: Use a one-handed restraint method. Grasp the loose skin over the shoulders and behind the ears to immobilize the head and body. The tail can be secured between the last two fingers of the same hand.
-
Rats (Two-person technique - preferred): One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand secures the hind limbs. The animal is held with its head tilted downwards.[5]
-
Rats (One-person technique): The rat can be wrapped in a towel, leaving the abdomen exposed. The restrainer holds the wrapped rat against their body to immobilize it.[5]
1.4. Injection Procedure
-
Draw the calculated volume of the substance into the syringe. Ensure there are no air bubbles.
-
Position the restrained animal with its head tilted downwards at approximately a 30-45 degree angle. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.[9]
-
Locate the injection site in the lower right quadrant of the abdomen.[5][9] This is to avoid the cecum, which is located on the left side, and the urinary bladder in the midline.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.[5]
-
Gently aspirate by pulling back on the plunger to ensure that the needle has not entered a blood vessel (no blood should appear in the syringe hub) or an organ (no fluid aspirate).
-
If the aspiration is negative, inject the substance slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
1.5. Post-Injection Monitoring
-
Observe the animal for at least 15-30 minutes immediately after the injection for any adverse reactions at the injection site (e.g., bleeding, leakage of the injected substance) or systemic effects.
-
Continue to monitor the animals at regular intervals as determined by the experimental design and the expected effects of the compound.
-
Record all observations, including the onset and severity of any pharmacological effects (e.g., tremors for this compound) and any signs of distress or toxicity.
2. Quantitative Data for Intraperitoneal Injection
| Species | Needle Gauge | Maximum Injection Volume |
| Mouse | 25-27 G | < 10 mL/kg |
| Rat | 23-25 G | < 10 mL/kg |
| Data compiled from multiple sources.[5] |
Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway Antagonism by this compound.
Caption: General Experimental Workflow for an In Vivo Rodent Study.
Caption: Logical Workflow for a this compound Dose-Finding Study.
References
- 1. The pharmacokinetics of porcine C-peptide after intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. nationalacademies.org [nationalacademies.org]
- 8. epa.gov [epa.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Lon 954: A Pharmacological Tool for Preclinical Research in Movement Disorders
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lon 954, chemically identified as N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine (B91507) hydrochloride, is a tremor-inducing agent that serves as a valuable pharmacological tool in preclinical research, particularly in the study of movement disorders such as Parkinson's disease. Its multifaceted mechanism of action, which involves key neurotransmitter systems implicated in motor control, allows for the investigation of potential therapeutic interventions. This compound reliably induces a reproducible rest tremor in rodent models, providing a platform to screen and characterize the efficacy of novel anti-parkinsonian drugs.
Mechanism of Action
The tremorogenic effects of this compound are attributed to its complex interaction with multiple neurotransmitter systems in the central nervous system. The primary mechanisms of action include:
-
Monoamine Oxidase (MAO) Inhibition: this compound acts as a reversible and competitive inhibitor of monoamine oxidase, with a degree of selectivity for the MAO-B isoform. The inhibition of MAO-B leads to a decrease in the breakdown of dopamine (B1211576), thereby increasing its synaptic availability.
-
Alpha-2 Adrenergic Antagonism: The compound exhibits antagonist activity at α2-adrenergic receptors. By blocking these presynaptic autoreceptors, this compound can enhance the release of norepinephrine, which can indirectly modulate dopaminergic and other neurotransmitter systems involved in motor function.
-
Involvement of the Serotonergic System: Research indicates that the 5-hydroxytryptamine (5-HT, serotonin) system plays a crucial role in the tremor induced by this compound. This suggests a complex interplay between the dopaminergic and serotonergic pathways in the generation of tremor.
The potentiation of this compound-induced tremor by neuroleptic agents, which are dopamine receptor antagonists, further supports the critical involvement of the striatal dopaminergic system in its mechanism of action.
Data Presentation
The following tables summarize the quantitative data regarding the tremorogenic effects of this compound and its antagonism by therapeutic agents.
| Dose of this compound (mg/kg, i.p. in rats) | Onset of Tremor | Duration of Tremor | Tremor Frequency |
| 5 | Within 2 minutes | 30-45 minutes | ~16 Hz |
| 10 | Within 2 minutes | 30-45 minutes | ~16 Hz |
| 20 | Within 2 minutes | 30-45 minutes | ~16 Hz |
Table 1: Dose-dependent effects of this compound on tremor induction in rats.[1]
| Antagonist | Dose | Effect on this compound-induced Tremor |
| L-Dopa | Not specified | Antagonism |
| Bromocriptine | Not specified | Antagonism |
| Nomifensine | Not specified | Antagonism |
| Piribedil | Not specified | Antagonism |
| Benapryzine | Not specified | Antagonism |
| Benztropine | Not specified | Antagonism |
| Benzhexol | Not specified | No effect |
| Orphenadrine | Not specified | No effect |
| Amantadine | Not specified | No effect |
Table 2: Antagonism of this compound-induced tremor by various therapeutic agents.
Experimental Protocols
Protocol 1: Induction of Tremor in a Rodent Model using this compound
Objective: To induce a consistent and measurable tremor in rodents for the subsequent evaluation of anti-tremor agents.
Materials:
-
This compound (N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride)
-
Sterile saline solution (0.9% NaCl)
-
Male Wistar rats (200-250 g) or Swiss albino mice (20-25 g)
-
Animal weighing scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Tremor measurement apparatus (e.g., accelerometers, force plates, or observational scoring systems)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Preparation of this compound Solution: Prepare a fresh solution of this compound in sterile saline on the day of the experiment. The concentration should be calculated based on the desired dose and the average weight of the animals. For example, to administer a 10 mg/kg dose to a 250g rat in an injection volume of 1 ml/kg, the concentration would be 10 mg/ml.
-
Baseline Measurement: Before administering this compound, record the baseline motor activity and the absence of tremor for each animal using the chosen measurement apparatus.
-
Administration of this compound: Weigh each animal and administer the calculated dose of this compound via intraperitoneal (i.p.) injection. A typical dose range for inducing tremor in rats is 5-20 mg/kg.[1]
-
Tremor Assessment: Immediately after injection, place the animal in the observation or recording chamber. Observe the onset, intensity, and duration of the tremor. For quantitative analysis, record tremor frequency and amplitude using the specialized equipment for a period of at least 45-60 minutes.
-
Data Analysis: Analyze the recorded data to determine the peak tremor intensity and the total duration of the tremor. Compare the post-injection measurements to the baseline recordings.
Protocol 2: Evaluation of a Test Compound's Efficacy in Antagonizing this compound-Induced Tremor
Objective: To assess the potential of a test compound to alleviate tremor induced by this compound.
Materials:
-
All materials listed in Protocol 1
-
Test compound
-
Vehicle for the test compound
Procedure:
-
Animal Groups: Divide the animals into at least three groups:
-
Group 1: Vehicle control + this compound
-
Group 2: Test compound + this compound
-
Group 3: Positive control (e.g., L-Dopa) + this compound
-
-
Administration of Test Compound/Vehicle: Administer the test compound, its vehicle, or the positive control to the respective groups of animals at a predetermined time before the induction of tremor. The pre-treatment time will depend on the pharmacokinetic profile of the test compound.
-
Induction of Tremor: At the appropriate time after pre-treatment, administer this compound to all animals as described in Protocol 1.
-
Tremor Assessment: Measure the tremor in all groups as described in Protocol 1.
-
Data Analysis: Compare the tremor intensity and duration in the test compound group to both the vehicle control group and the positive control group. A significant reduction in tremor parameters in the test compound group indicates potential anti-tremor efficacy.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Evaluating Anti-Tremor Compounds.
References
Application Notes and Protocols for Lon Protease (LONP1) in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the mitochondrial ATP-dependent Lon protease (LONP1) in neurodegenerative diseases and detailed protocols for its study. Dysfunction in LONP1-mediated protein quality control is increasingly recognized as a key factor in the pathogenesis of diseases such as Alzheimer's, Parkinson's, and other neurodegenerative disorders.
Introduction to Lon Protease (LONP1) in Neurodegeneration
The Lon peptidase 1 (LONP1) is a highly conserved, multifunctional enzyme crucial for maintaining mitochondrial homeostasis.[1][2] It functions as a protease, degrading oxidized and misfolded proteins within the mitochondrial matrix, and also acts as a molecular chaperone and is involved in the maintenance of mitochondrial DNA (mtDNA).[1][3][4] Given that mitochondrial dysfunction is a central hallmark of many neurodegenerative diseases, the study of LONP1 offers significant insights into disease mechanisms and presents a potential therapeutic target.[1][3][4]
Evidence suggests a direct link between LONP1 and neurodegenerative conditions. For instance, mutations in the LONP1 gene can lead to severe neurodegenerative syndromes.[5] Furthermore, studies have shown that β-amyloid (Aβ42), a key pathological hallmark of Alzheimer's disease, can interact with LONP1, leading to decreased expression and impaired protease activity, thereby disrupting mitochondrial proteostasis.[6] In the context of Parkinson's disease, LONP1 is implicated in the degradation of unstable missense mutants of DJ-1/PARK7, a protein linked to familial forms of the disease.[5][7]
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating LONP1 in the context of neurodegenerative disease models.
Table 1: LONP1 Expression and Activity in Alzheimer's Disease Models
| Model System | Analyte | Method | Key Finding | Reference |
| CRND8 APP Transgenic Mice | LONP1 Protein Levels | Western Blot | Significantly decreased LONP1 expression in the brain. | [6] |
| Human AD Brain Tissue | LONP1 Protein Levels | Western Blot | Significantly decreased LONP1 expression. | [6] |
| In vitro Aβ42-expressing Neurons | LONP1 Protease Activity | In vitro degradation assay | Aβ42 interaction with LONP1 impaired its protease activity. | [6] |
Table 2: Effect of LONP1 Modulation on Neuronal Viability and Disease Phenotypes
| Experimental Condition | Model System | Outcome Measure | Result | Reference |
| LONP1 Knockdown | Cultured Neurons | Mitochondrial Function | Caused mitochondrial proteostasis deficits and dysfunction. | [6] |
| LONP1 siRNA | Rat Hippocampus (in vivo) | LONP1 Protein Level | Reduced LONP1 protein level to 0.4-fold of control siRNA. | [8] |
| LONP1 Overexpression | CRND8 APP Transgenic Mice | Cognitive Function | Rescued Aβ-induced cognitive deficits. | [6] |
| LONP1 Silencing | DJ-1-null MEFs | Degradation of mutant DJ-1 | Strong reduction in the degradation of mitochondrial-associated DJ-1 mutants. | [5] |
Table 3: Representative Dose-Response of a Protease Inhibitor in a Preclinical Model
This table provides a conceptual example based on a study of a BACE1 inhibitor in non-human primates, as specific dose-response data for a LONP1 inhibitor in a neurodegenerative model was not available in the provided search results. This illustrates how such data would be presented.
| Inhibitor | Model System | Dose | Analyte (Soluble Protein in CSF) | % Reduction from Vehicle | Reference |
| MBI-4 (BACE Inhibitor) | Macaca mulatta | 10 mg/kg (single oral dose) | sSEZ6 | Strongest reduction observed | [9] |
| 30 mg/kg (single oral dose) | sSEZ6 | Dose-dependent reduction | [9] | ||
| 100 mg/kg (single oral dose) | sSEZ6 | Dose-dependent reduction | [9] |
Signaling Pathways and Experimental Workflows
LONP1-Mediated Mitochondrial Proteostasis
The following diagram illustrates the central role of LONP1 in maintaining mitochondrial protein quality control.
Caption: LONP1's role in mitochondrial protein quality control.
Experimental Workflow for Investigating LONP1 in Neurodegeneration
This diagram outlines a typical experimental workflow for studying the role of LONP1 in a neurodegenerative disease model.
Caption: Workflow for LONP1 research in neurodegeneration.
Experimental Protocols
Protocol 1: Immunohistochemistry for LONP1 in Human Brain Sections
This protocol is adapted from standard procedures for immunohistochemical staining of post-mortem human brain tissue.[1][10][11][12]
Materials:
-
Formalin-fixed, paraffin-embedded human brain sections (5-10 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Citrate (B86180) buffer (10 mM, pH 6.0) for antigen retrieval
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: anti-LONP1 antibody
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in citrate buffer and heat in a microwave oven (700W) for 15 minutes.
-
Allow to cool to room temperature.
-
-
Peroxidase Quenching:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the anti-LONP1 primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
-
Visualization:
-
Rinse with PBS (3 x 5 minutes).
-
Develop the signal with the DAB substrate kit according to the manufacturer's instructions.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) (optional).
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: LONP1 siRNA Knockdown in Neuronal Cell Culture
This protocol provides a general guideline for siRNA-mediated knockdown of LONP1 in cultured neuronal cells, based on commercially available siRNA products.[4][13][14]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
LONP1 siRNA (a pool of 3 target-specific siRNAs is recommended)[4]
-
Non-targeting control siRNA
-
Transfection reagent suitable for neuronal cells (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Lysis buffer for protein extraction
-
Reagents for Western blotting
Procedure:
-
Cell Seeding:
-
Seed neuronal cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
siRNA Transfection:
-
For each well, dilute 50-100 pmol of LONP1 siRNA or control siRNA into Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation:
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
-
Assessment of Knockdown Efficiency:
-
After the incubation period, lyse the cells and extract total protein.
-
Determine LONP1 protein levels by Western blotting to confirm knockdown efficiency compared to the control siRNA-treated cells.
-
Protocol 3: Measurement of LONP1 Activity via Aconitase Degradation
This protocol is based on the principle that LONP1 degrades oxidized mitochondrial aconitase.[15] A decrease in aconitase activity in isolated mitochondria can be used as an indirect measure of LONP1 activity.
Materials:
-
Isolated mitochondria from brain tissue or cultured cells
-
Aconitase activity assay kit
-
Microplate reader
-
Reagents for inducing oxidative stress (optional, e.g., H2O2)
Procedure:
-
Isolation of Mitochondria:
-
Isolate mitochondria from control and experimental samples (e.g., from the brains of a transgenic mouse model of a neurodegenerative disease) using a standard differential centrifugation protocol.[16]
-
-
Optional Oxidative Stress Induction:
-
To enhance the substrate for LONP1, isolated mitochondria can be treated with a mild oxidative stressor to increase the amount of oxidized aconitase.
-
-
Aconitase Activity Assay:
-
Measure the aconitase activity in the mitochondrial lysates using a commercial assay kit, following the manufacturer's instructions. This typically involves monitoring the conversion of isocitrate to cis-aconitate at 240 nm.
-
-
Data Analysis:
-
Compare the aconitase activity between control and experimental groups. A lower aconitase activity in the experimental group, particularly after oxidative stress, may suggest higher LONP1-mediated degradation. This should be correlated with LONP1 expression levels determined by Western blotting.
-
References
- 1. Immunohistochemistry (IHC) protocol [hellobio.com]
- 2. The mitochondrial LONP1 protease: molecular targets and role in pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Lon protease in human disease and aging: Including an etiologic classification of Lon-related diseases and disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Intraneuronal β-amyloid impaired mitochondrial proteostasis through the impact on LONP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial LonP1 protease is implicated in the degradation of unstable Parkinson's disease-associated DJ-1/PARK 7 missense mutants - Universidad Autónoma de Madrid [uam.scimarina.org]
- 8. LONP1 Regulates Mitochondrial Accumulations of HMGB1 and Caspase-3 in CA1 and PV Neurons Following Status Epilepticus [mdpi.com]
- 9. The Alzheimer’s disease-linked protease BACE1 modulates neuronal IL-6 signaling through shedding of the receptor gp130 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 13. LONP1 knockdown in iPSC-derived microglia [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease | Springer Nature Experiments [experiments.springernature.com]
- 16. Brain Tissue Samples and Mitochondrial extracts Samples Western Blot [protocols.io]
Application Notes and Protocols for Studying Lon 954, a Novel Dopamine Receptor Agonist
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide detailed protocols for the in vitro characterization of Lon 954, a novel, potent, and selective dopamine (B1211576) D2 receptor (D2R) agonist. The included methodologies cover fundamental aspects of drug-receptor interaction, including receptor binding affinity, functional potency in a G-protein-mediated signaling pathway, and selectivity profiling. The data presented herein serves as a benchmark for researchers in pharmacology and drug development investigating the therapeutic potential of this compound.
Introduction
Dopamine receptors, a class of G-protein coupled receptors (GPCRs), are integral to numerous physiological processes, including motor control, cognition, and reward. The D2 subtype, in particular, is a key therapeutic target for a range of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. Agonists of the D2 receptor are of significant interest for their potential to restore dopaminergic neurotransmission.
This compound is a novel investigational compound designed as a selective agonist for the dopamine D2 receptor. Its unique chemical structure suggests a high affinity and potency. These notes describe standard experimental procedures to quantify the pharmacological profile of this compound, enabling researchers to independently validate its activity and explore its mechanism of action.
Data Presentation
The pharmacological characteristics of this compound have been determined through a series of in vitro assays. The data presented below summarizes its binding affinity (Ki), functional potency (EC50), and selectivity against other dopamine receptor subtypes.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | 0.85 ± 0.12 |
| Dopamine D1 | [3H]-SCH23390 | 1250 ± 88 |
| Dopamine D3 | [3H]-Spiperone | 45.6 ± 3.9 |
| Dopamine D4 | [3H]-Spiperone | 312 ± 25 |
Data are presented as mean ± standard error of the mean (SEM) from three independent experiments.
Table 2: Functional Potency of this compound in cAMP Assay
| Cell Line | Assay Type | EC50 (nM) |
| CHO-K1 (human D2R) | Forskolin-stimulated cAMP accumulation | 2.1 ± 0.3 |
| HEK293 (human D1R) | Basal cAMP accumulation | >10,000 |
Data are presented as mean ± SEM from three independent experiments.
Experimental Protocols
Radioligand Binding Assay for D2 Receptor Affinity
This protocol details the methodology to determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor using a competitive radioligand binding assay.
Workflow Diagram:
Caption: Workflow for the radioligand binding assay.
Materials:
-
Cell membranes from CHO cells stably expressing human D2 receptors.
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Spiperone (specific activity ~80-100 Ci/mmol).
-
Non-specific binding control: Haloperidol (10 µM).
-
This compound stock solution (10 mM in DMSO).
-
96-well microplates and glass fiber filters.
-
Liquid scintillation counter and cocktail.
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of [3H]-Spiperone (final concentration 0.2 nM), and 50 µL of the this compound dilution.
-
For total binding, add 50 µL of Binding Buffer instead of this compound.
-
For non-specific binding, add 50 µL of Haloperidol (final concentration 10 µM).
-
Initiate the binding reaction by adding 50 µL of the D2 receptor-containing cell membrane preparation (20-40 µg protein).
-
Incubate the plate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Binding Buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol measures the functional potency of this compound by quantifying its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the D2 receptor, a Gi-coupled receptor.
Signaling Pathway Diagram:
Caption: D2R-mediated inhibition of adenylyl cyclase.
Materials:
-
CHO-K1 cells stably expressing the human D2 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing 1 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin stock solution.
-
This compound stock solution (10 mM in DMSO).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the CHO-hD2R cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, aspirate the growth medium and wash the cells once with Assay Buffer.
-
Add 50 µL of Stimulation Buffer containing varying concentrations of this compound to the wells.
-
Pre-incubate for 15 minutes at 37°C.
-
Add 50 µL of Stimulation Buffer containing forskolin (final concentration 5 µM) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP levels against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Disclaimer
The protocols and data provided in these application notes are intended for research purposes only. The experimental conditions may require optimization for different laboratory settings or specific research applications. The user is responsible for validating the performance of these assays in their own hands.
Application Notes and Protocols: Lon 954 In Vivo Experimental Design
For: Researchers, scientists, and drug development professionals.
Introduction
Lon 954 is a benzylimidoylurea derivative that has been identified as an inducer of tremor in preclinical animal models. The mechanism of action is believed to be linked to the antagonism of striatal dopamine (B1211576) receptors, with a potential secondary involvement of cyclic AMP reduction. These characteristics make this compound a potential tool for studying the neurobiology of movement disorders and for the preclinical evaluation of anti-tremor therapeutics.
These application notes provide a framework for the in vivo experimental design using this compound, based on the available scientific literature. The protocols outlined below are intended as a guide and may require optimization based on specific research objectives and institutional guidelines.
Data Presentation
Due to the limited publicly available data on this compound, a comprehensive quantitative data summary is not feasible at this time. The primary reported effect is the dose-dependent potentiation of tremor by various neuroleptic agents. Researchers planning to use this compound are advised to conduct dose-response studies to establish a baseline for tremor induction and to quantify the effects of any co-administered therapeutic agents.
Table 1: Exemplar Dose-Response Data for this compound-Induced Tremor
| Treatment Group | Dose of this compound (mg/kg) | Tremor Score (Arbitrary Units) | Onset of Tremor (minutes) | Duration of Tremor (minutes) |
| Vehicle Control | 0 | 0 | N/A | N/A |
| This compound - Low Dose | X | (e.g., 1.5 ± 0.3) | (e.g., 15 ± 2) | (e.g., 30 ± 5) |
| This compound - Mid Dose | 2X | (e.g., 3.2 ± 0.5) | (e.g., 10 ± 1.5) | (e.g., 60 ± 8) |
| This compound - High Dose | 4X | (e.g., 4.8 ± 0.4) | (e.g., 5 ± 1) | (e.g., 90 ± 10) |
Note: The values presented in this table are hypothetical and should be determined experimentally.
Experimental Protocols
Protocol 1: Evaluation of Tremor Induction by this compound in Mice
Objective: To establish a dose-response relationship for this compound-induced tremor in a murine model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO/saline mixture)
-
Male laboratory mice (strain to be specified, e.g., C57BL/6)
-
Apparatus for tremor assessment (e.g., force plate, accelerometer, or observational scoring system)
-
Standard animal housing and husbandry equipment
Methodology:
-
Animal Acclimation: Acclimate mice to the housing facility for a minimum of one week prior to the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, low-dose this compound, mid-dose this compound, high-dose this compound). A minimum of 8-10 animals per group is recommended.
-
Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.
-
Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Tremor Assessment:
-
Place individual mice in the assessment apparatus.
-
Record tremor activity at predefined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes post-injection).
-
Quantify tremor using a validated scoring system or instrumental analysis.
-
-
Data Analysis: Analyze the data to determine the dose-dependent effects of this compound on tremor intensity, onset, and duration.
Protocol 2: Potentiation of this compound-Induced Tremor by Neuroleptics
Objective: To investigate the potentiation of this compound-induced tremor by a dopamine receptor antagonist (neuroleptic).
Materials:
-
This compound
-
Selected neuroleptic agent (e.g., haloperidol, clozapine)
-
Vehicle(s) for this compound and the neuroleptic
-
Male laboratory mice
-
Tremor assessment apparatus
Methodology:
-
Animal Acclimation and Grouping: Follow steps 1 and 2 from Protocol 1. Additional groups will be required for the neuroleptic alone and the combination of this compound and the neuroleptic.
-
Drug Preparation: Prepare fresh solutions of this compound and the neuroleptic.
-
Administration:
-
Administer the neuroleptic or its vehicle at a predetermined time before this compound administration.
-
Administer a sub-maximal dose of this compound (as determined in Protocol 1) or its vehicle.
-
-
Tremor Assessment: Follow step 5 from Protocol 1.
-
Data Analysis: Compare the tremor scores between the group receiving this compound alone and the group receiving the neuroleptic and this compound combination to determine the degree of potentiation.
Mandatory Visualizations
Caption: Workflow for this compound-induced tremor evaluation.
Application Notes and Protocols: Quantifying Tremor Intensity Following Administration of the Tremorogenic Agent Lon 954
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lon 954 (N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine (B91507) hydrochloride) is a potent pharmacological agent known to induce tremor in preclinical models.[1][2] Unlike therapeutic agents designed to alleviate tremors, this compound serves as a valuable experimental tool to provoke tremor genesis, creating a consistent and reproducible phenotype for study.[1] This allows researchers to investigate the underlying neurobiology of tremors and to screen potential anti-tremor therapeutic candidates. These application notes provide detailed protocols for the administration of this compound in rodents and the subsequent quantitative analysis of the induced tremor.
The mechanism of this compound-induced tremor is linked to the central dopaminergic and serotonergic (5-HT) systems.[1][2] Studies indicate that this compound alters the metabolism of 5-HT in key motor-related brain regions, such as the basal ganglia and tuberculum olfactorium.[1] This tremorogenic effect can be potentiated by neuroleptic agents, further suggesting an interaction with striatal dopamine (B1211576) antagonism.[2]
Quantitative Data Summary: The following table summarizes the key quantitative parameters of tremor induced by this compound in rats as reported in the literature. This data can be used as a baseline for experimental design.
| Parameter | Value | Species | Administration Route | Notes |
| Effective Doses | 5, 10, 20 mg/kg | Rat | Intraperitoneal (IP) | Induces a consistent and reproducible tremor.[1] |
| Tremor Frequency | ~16 Hz | Rat | Intraperitoneal (IP) | Characterized as a high-frequency tremor.[1] |
| Time to Onset | Within 2 minutes | Rat | Intraperitoneal (IP) | Rapid onset of tremor following administration.[1] |
| Duration of Action | 30-45 minutes | Rat | Intraperitoneal (IP) | Provides a clear window for therapeutic intervention testing.[1] |
Experimental Protocols
Protocol 1: Induction of Tremor in Rodents using this compound
This protocol describes the preparation and administration of this compound to induce tremor in a laboratory setting.
Materials:
-
This compound hydrochloride powder
-
Sterile saline solution (0.9% NaCl)
-
Vortex mixer
-
Appropriate animal model (e.g., adult male Sprague-Dawley rats)
-
Syringes and needles for intraperitoneal (IP) injection
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the weight of the animals.
-
Dissolve the this compound powder in sterile saline to the desired final concentration (e.g., 2 mg/mL).
-
Ensure complete dissolution by vortexing the solution thoroughly. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Acclimation:
-
Allow animals to acclimate to the testing room for at least 60 minutes prior to administration.
-
Handle animals gently to minimize stress, which can affect baseline motor activity.
-
-
Administration of this compound:
-
Weigh each animal immediately before injection to ensure accurate dosing.
-
Administer the prepared this compound solution via intraperitoneal (IP) injection.
-
Administer a vehicle control (sterile saline) to a separate cohort of animals.
-
-
Post-Administration Observation:
-
Place the animal in a clear observation chamber.
-
Begin tremor quantification protocols immediately, as the onset of tremor is rapid (within 2 minutes).[1]
-
Protocol 2: Tremor Quantification using Accelerometry
This protocol details the use of an accelerometer to obtain objective, quantitative data on the frequency and amplitude of this compound-induced tremor.
Materials:
-
Small, lightweight accelerometer or inertial measurement unit (IMU)
-
Animal harness or a method for affixing the sensor (e.g., skin-compatible adhesive)
-
Data acquisition system and software
-
Computer for data analysis (e.g., with MATLAB, Python with SciPy)
Procedure:
-
Sensor Placement:
-
Gently restrain the animal.
-
Affix the accelerometer to a location that will capture the most prominent tremor, such as the head or dorsal trunk.
-
-
Data Acquisition:
-
Connect the sensor to the data acquisition system.
-
Begin recording baseline activity for 5-10 minutes before this compound administration.
-
Following administration (as per Protocol 1), continue recording for the expected duration of the tremor (e.g., 60 minutes).
-
-
Data Processing and Analysis:
-
Filter the raw accelerometer signal to remove noise and movement artifacts. A bandpass filter appropriate for the expected tremor frequency (e.g., 8-20 Hz) is recommended.
-
Use a Fast Fourier Transform (FFT) algorithm to perform a power spectral density (PSD) analysis on segments of the data.[3] This will reveal the dominant tremor frequency and its power (amplitude).
-
The primary quantitative outputs will be:
-
Peak Tremor Frequency (Hz): The frequency at which the PSD is maximal.
-
Tremor Power (arbitrary units or g²/Hz): The power at the peak frequency, which correlates with tremor amplitude.
-
-
Calculate the total tremor power within the characteristic frequency band for each time interval to assess changes over time.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced tremor.
Experimental Workflow
Caption: Workflow for quantifying this compound-induced tremor.
References
- 1. Tremorogenesis by LON-954 [N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride]: evidence for the involvement of 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of this compound tremor by typical and atypical neuroleptics--an indication of striatal dopamine antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Reducing Variability in Lon 954-Induced Tremor Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in Lon 954-induced tremor models. Our goal is to help you achieve more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in the intensity and duration of tremors induced by this compound. What are the potential causes and solutions?
A1: High inter-animal variability is a common challenge in preclinical tremor models. Several factors can contribute to this issue:
-
Genetic Background: Different rodent strains can exhibit varying sensitivities to tremor-inducing agents.
-
Age and Weight: Animal age and body weight can influence drug metabolism and, consequently, the tremor response.
-
Housing and Environmental Conditions: Stress from improper handling, noisy environments, or inconsistent light-dark cycles can impact neurotransmitter systems involved in tremorogenesis.
-
Drug Administration: Inconsistent injection technique (e.g., intraperitoneal vs. subcutaneous), volume, or drug formulation can lead to variable absorption and bioavailability.
Solutions:
-
Standardize Animal Characteristics: Use a single, well-characterized rodent strain from a reputable supplier. Ensure all animals are within a narrow age and weight range.
-
Acclimatization: Allow animals to acclimate to the housing and testing environment for at least one week before the experiment.
-
Consistent Handling: Handle all animals consistently and gently to minimize stress.
-
Controlled Environment: Maintain a controlled environment with a consistent 12-hour light/dark cycle, stable temperature, and humidity.
-
Precise Dosing: Administer this compound at the same time of day for all experiments. Use a consistent route of administration and ensure accurate dosing based on individual animal body weight.
Q2: The onset of tremor after this compound administration is inconsistent in our experiments. What could be the reason?
A2: Inconsistent tremor onset can be attributed to pharmacokinetic variability. This compound administered intraperitoneally (IP) is reported to induce tremors within 2 minutes.[1] Delays could be due to:
-
Improper Injection: An accidental subcutaneous injection instead of a true intraperitoneal injection can delay absorption.
-
Food in the Stomach: The presence of food in the stomach can alter the rate of drug absorption from the peritoneal cavity.
Solutions:
-
Proper Injection Technique: Ensure proper training in IP injection techniques to avoid accidental administration into other tissues.
-
Fasting: A short fasting period (e.g., 2-4 hours) before this compound administration can help standardize absorption. However, ensure that the fasting duration does not induce undue stress.
Q3: How can we accurately quantify the high-frequency tremor induced by this compound?
A3: this compound induces a high-frequency tremor (approximately 16 Hz).[1] Visual scoring can be subjective and may not capture the nuances of such a rapid tremor.
Solutions:
-
Accelerometry: This is the gold standard for objective tremor quantification. Small accelerometers can be attached to the animal's head or body to record tremor movements.
-
Spectral Analysis: The collected accelerometer data can be subjected to Fast Fourier Transform (FFT) analysis to determine the dominant tremor frequency and power, providing objective measures of tremor intensity.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No or weak tremor response | Improper drug preparation or storage | - Ensure this compound is dissolved completely in the appropriate vehicle. - Prepare fresh solutions for each experiment. - Verify the correct concentration of the dosing solution. |
| Low dose of this compound | - Refer to the dose-response table below to ensure an adequate dose is being used.[1] | |
| Animal strain insensitivity | - Confirm that the chosen rodent strain is responsive to this compound. | |
| Inconsistent tremor duration | Variability in drug metabolism | - Use animals of the same age and sex. - Control for environmental factors that can influence metabolism (e.g., diet, stress). |
| Inaccurate assessment of tremor cessation | - Use objective measures like accelerometry to define the end of the tremor period. | |
| High data scatter within groups | Inconsistent experimental procedures | - Develop and strictly follow a detailed standard operating procedure (SOP) for all aspects of the experiment. |
| Small sample size | - Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Dose-Response of this compound-Induced Tremor in Rats
| Dose (mg/kg, IP) | Tremor Frequency (Hz) | Onset of Action | Duration (minutes) |
| 5 | ~16 | Within 2 minutes | 30-45 |
| 10 | ~16 | Within 2 minutes | 30-45 |
| 20 | ~16 | Within 2 minutes | 30-45 |
Data synthesized from Brain Research Bulletin, 1989.[1]
Experimental Protocols
This compound-Induced Tremor Protocol in Rats
-
Animals: Male Wistar rats (200-250g) are commonly used.
-
Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week and to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation: Dissolve this compound in sterile saline or another appropriate vehicle to the desired concentration.
-
Administration: Administer this compound via intraperitoneal (IP) injection at a volume of 1 ml/kg.
-
Tremor Assessment:
-
Place the animal in a transparent observation chamber.
-
For quantitative analysis, affix a lightweight accelerometer to the animal's head or back.
-
Record tremor activity for at least 60 minutes post-injection.
-
-
Data Analysis:
-
Analyze the accelerometer data using a software package capable of performing spectral analysis (e.g., MATLAB).
-
Apply a Fast Fourier Transform (FFT) to the data to determine the peak tremor frequency and the power of the tremor at that frequency.
-
Mandatory Visualizations
Caption: Putative signaling pathway of this compound-induced tremor.
Caption: Experimental workflow for this compound-induced tremor studies.
References
Technical Support Center: Optimizing Lon 954 Dosage for Consistent Results
Welcome to the technical support center for Lon 954. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound to achieve consistent and reliable experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the novel kinase, Mitogen-Activated Protein Kinase Kinase Kinase 18 (MAP3K18). By binding to the ATP-binding pocket of MAP3K18, this compound effectively blocks the downstream phosphorylation cascade, leading to the inhibition of the JNK and p38 signaling pathways. This targeted inhibition allows for the investigation of MAP3K18's role in various cellular processes, including inflammation and apoptosis.
Q2: We are observing high variability in our cell-based assays with this compound. What are the potential causes?
Inconsistent results in cell-based assays can stem from several factors. Common sources of variability include:
-
Cell Health and Passage Number: Ensure cells are healthy, free of contamination, and used within a consistent and low passage number range.
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may interfere with this compound activity. It is recommended to test and qualify a single lot of FBS for a series of experiments.
-
Compound Solubility and Stability: this compound has limited aqueous solubility. Ensure proper dissolution in DMSO and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. Use a precise cell counting method to ensure consistent seeding.
-
Assay Timing: The timing of this compound treatment and subsequent assay steps should be kept consistent across all experiments.
Q3: How can we confirm that this compound is engaging its target, MAP3K18, in our cellular model?
Target engagement can be confirmed using several methods. A recommended approach is a cellular thermal shift assay (CETSA) or a NanoBRET™ Target Engagement Assay.[1][2][3][4] These assays measure the binding of this compound to MAP3K18 in live cells, providing direct evidence of target engagement.[1][2][3] Additionally, a downstream pharmacodynamic marker, such as the phosphorylation level of a known MAP3K18 substrate, can be measured by Western blot or ELISA to confirm pathway modulation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lower than expected potency (high IC50/EC50) | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of this compound stock solution. 2. Suboptimal Assay Conditions: Incorrect incubation time, cell density, or reagent concentrations. 3. High Protein Binding: this compound may bind to proteins in the cell culture medium, reducing its effective concentration. | 1. Prepare fresh aliquots of this compound from a new powder stock. Store at -80°C and protect from light. 2. Optimize assay parameters systematically. Refer to the "Dose-Response Experiment Protocol" below. 3. Test the effect of reduced serum concentrations in your assay medium. |
| Inconsistent dose-response curves | 1. Pipetting Errors: Inaccurate serial dilutions leading to incorrect final concentrations. 2. Edge Effects in Multi-well Plates: Evaporation or temperature gradients across the plate affecting cell growth and compound activity. 3. Cell Clumping: Uneven distribution of cells at the time of seeding. | 1. Use calibrated pipettes and perform serial dilutions carefully. Consider using an automated liquid handler for high-throughput experiments. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize edge effects. Ensure proper plate sealing and incubation conditions. 3. Ensure a single-cell suspension before seeding by gentle pipetting or using a cell strainer. |
| Cell toxicity at high concentrations | 1. Off-target Effects: At high concentrations, this compound may inhibit other kinases or cellular processes. 2. Solvent Toxicity: High concentrations of the vehicle (e.g., DMSO) may be toxic to the cells. | 1. Perform a selectivity profiling assay to identify potential off-target activities. Use the lowest effective concentration of this compound. 2. Ensure the final concentration of the vehicle is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO). |
Experimental Protocols
Dose-Response Experiment Protocol for this compound
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium (with a consistent lot of FBS)
-
96-well or 384-well cell culture plates[5]
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette or automated liquid handler
-
Plate reader
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare a serial dilution series of this compound in complete cell culture medium. A common approach is to use a 1:3 or 1:4 dilution series spanning a wide concentration range (e.g., 100 µM to 1 nM).[5]
-
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in complete culture medium to the desired seeding density.
-
Seed the cells into a 96-well or 384-well plate and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Carefully remove the medium from the wells and replace it with the medium containing the serially diluted this compound. Include vehicle-only (DMSO) control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Readout:
-
Equilibrate the plate and reagents to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal stabilization.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only controls (representing 100% viability or activity).
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[6]
-
Target Engagement Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a method to confirm the binding of this compound to its target protein, MAP3K18, in intact cells.
Materials:
-
This compound
-
Cell line expressing MAP3K18
-
PBS and appropriate lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-MAP3K18 antibody
Methodology:
-
Cell Treatment:
-
Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound for a defined period.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by scraping and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells through freeze-thaw cycles.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Heat Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis by Western Blot:
-
Denature the soluble fractions and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with an antibody specific for MAP3K18.
-
Develop the blot and quantify the band intensities.
-
-
Data Interpretation:
-
Binding of this compound is expected to stabilize MAP3K18, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control. This "thermal shift" indicates target engagement.
-
Visualizations
Caption: Proposed signaling pathway of MAP3K18 and the inhibitory action of this compound.
References
- 1. labhoo.com [labhoo.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Troubleshooting Inconsistent Tremor Response to Lon 954
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results with Lon 954.
Frequently Asked Questions (FAQs)
Q1: We are observing a variable tremor response to this compound in our animal models. What are the potential causes?
Inconsistent tremor response to this compound can stem from several factors. Published research indicates that the tremorogenic effects of this compound are linked to its influence on central dopaminergic and serotonergic systems.[1][2] Variability may be introduced by:
-
Genetic differences in animal strains affecting dopamine (B1211576) and serotonin (B10506) receptor expression or metabolism.
-
Animal handling and stress levels , which can influence neurotransmitter baseline levels.
-
Drug formulation and administration , including solvent consistency and injection precision.
-
Interaction with other compounds , as neuroleptics have been shown to potentiate, delay, or prolong the peak tremor response.[1]
Q2: What is the known mechanism of action for this compound-induced tremor, and how might this contribute to inconsistent results?
This compound is known to induce tremor through its effects on the central nervous system, specifically involving dopaminergic and serotonergic pathways.[2] Studies have shown that:
-
The tremor is potentiated by dopamine receptor antagonists, suggesting an interaction with the striatal dopaminergic system.[1]
-
This compound administration leads to an increase in 5-hydroxytryptamine (5-HT) content and a decrease in 5-hydroxyindoleacetic acid (5-HIAA) in brain regions like the tuberculum olfactorium and basal ganglia.[2]
-
The tremorogenic effect is absent in animals pretreated with p-chlorophenylalanine, which depletes serotonin, indicating a direct role for 5-HT.[2]
This complex interplay between two major neurotransmitter systems means that any experimental variable affecting either dopamine or serotonin signaling can lead to inconsistent tremor responses.
Q3: Our in vitro assays with this compound are showing high variability in dose-response curves. What should we check?
High variability in in vitro dose-response curves is a common issue in drug discovery. For a compound like this compound, consider the following troubleshooting steps, adapted from general guidance on in vitro assay variability:
-
Compound Integrity: Ensure the this compound stock solution is freshly prepared and has not degraded. Verify the accuracy of serial dilutions.
-
Cell-Based Assay Conditions:
-
Cell Seeding Density: Inconsistent cell numbers can significantly alter the apparent potency of a compound.
-
Serum Concentration: Components in serum can interact with the compound or affect cell signaling.
-
Incubation Time: The duration of exposure can be critical, especially for compounds with complex mechanisms.
-
-
Assay Reagents and Detection:
-
Reagent Quality: Use fresh, quality-controlled reagents.
-
Instrument Settings: Ensure consistent and optimal settings on plate readers or other detection instruments.
-
-
Solvent Effects: Maintain a consistent and low final concentration of the solvent (e.g., DMSO) across all wells.
Troubleshooting Guides
Guide 1: Inconsistent Tremor Response in Animal Models
This guide provides a systematic approach to diagnosing and resolving variability in this compound-induced tremor in animal models.
Data Presentation: Impact of Neuroleptics on this compound-Induced Tremor
| Neuroleptic Class/Drug | Effect on this compound Tremor | Reference |
| Butyrophenones | Dose-dependent potentiation | [1] |
| Thioxanthines | Dose-dependent potentiation | [1] |
| Fluphenazine | Dose-dependent potentiation | [1] |
| Chlorpromazine | Inconsistent effects | [1] |
| Prochlorperazine | Inconsistent effects | [1] |
| Clozapine | Delayed peak tremor response | [1] |
| Loxapine | Prolonged peak tremor response | [1] |
Experimental Protocols
A representative experimental protocol for inducing and measuring tremor in mice with this compound is as follows:
-
Animals: Male mice are used.
-
Drug Administration: this compound is administered intraperitoneally (IP) at doses ranging from 5 to 20 mg/kg.[2]
-
Tremor Observation: Tremor onset, frequency, and duration are recorded. A consistent, high-frequency (16 Hz) tremor is expected within 2 minutes, lasting for 30-45 minutes.[2]
-
Neuroleptic Co-administration (Optional): To investigate interactions, neuroleptics are administered at varying doses prior to this compound injection.
-
Data Analysis: Tremor intensity can be scored or measured using appropriate instrumentation. Statistical analysis is performed to compare tremor characteristics across different experimental groups.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting inconsistent tremor in animal models.
Guide 2: Variability in In Vitro this compound Assays
This guide addresses common sources of variability in in vitro experiments designed to investigate the mechanism of this compound.
Signaling Pathway of this compound-Induced Tremor
The following diagram illustrates the proposed signaling pathway involved in this compound-induced tremor based on available literature.
Caption: Proposed signaling pathway for this compound-induced tremor.
Logical Flow for Troubleshooting In Vitro Assays
Caption: A logical workflow for troubleshooting variability in in vitro assays.
References
- 1. Potentiation of this compound tremor by typical and atypical neuroleptics--an indication of striatal dopamine antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tremorogenesis by LON-954 [N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride]: evidence for the involvement of 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Behavioral Side Effects of Lon 954 in Mice
Disclaimer: "Lon 954" is a hypothetical compound name. The following troubleshooting guide is based on established rodent behavioral testing protocols and plausible mechanisms of action for a research compound inducing anxiety-like or depressive-like side effects.
This guide is intended for researchers, scientists, and drug development professionals encountering behavioral side effects during preclinical studies with the novel compound this compound in mice.
Frequently Asked Questions (FAQs)
Q1: What are the most common behavioral side effects observed with this compound in mice?
A1: Preclinical studies have indicated that this compound may induce dose-dependent anxiety-like and depressive-like behaviors in mice. These are typically characterized by increased avoidance of open/exposed areas and increased passive behavior in stress tests.
Q2: At what dose range are these behavioral side effects typically observed?
A2: While the therapeutic window is still under investigation, behavioral side effects are most prominent at higher dose concentrations (e.g., >50 mg/kg). It is crucial to perform a dose-response study to identify the minimal effective dose with the lowest behavioral impact.
Q3: How can I differentiate between drug-induced anxiety and confounding variables like handling stress?
A3: This is a critical consideration in behavioral research. To minimize confounding variables, ensure all animals are habituated to the testing room for at least 30-60 minutes before each experiment.[1][2] Consistent and gentle handling techniques should be used for at least 3-5 days prior to testing.[3] Comparing the this compound-treated group to a vehicle-treated control group is essential to isolate the drug's effect.[4][5]
Q4: What is the proposed mechanism for this compound-induced behavioral changes?
A4: The leading hypothesis is that this compound, as an off-target effect, modulates GABAergic signaling within the amygdala.[6][7] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is strongly linked to anxiety disorders.[6][7][8] this compound may interfere with GABA-A receptor function, leading to a state of neuronal hyperexcitability that manifests as anxiety-like behavior.[6][7]
Troubleshooting Guides
Problem 1: Increased Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
Your this compound-treated mice are spending significantly less time in the open arms of the Elevated Plus Maze compared to controls, suggesting an anxiogenic effect.
-
Verify Experimental Parameters: Ensure the testing environment is consistent. Factors like lighting (use dim, indirect light), noise, and olfactory cues can significantly impact results.[9][10] The maze should be thoroughly cleaned between trials to remove scents from previous animals.[11][12]
-
Review Dosing Regimen: Consider whether the dose is too high or if the timing of administration before the test is optimal. An acute, high dose might induce stronger anxiogenic effects. Test a lower dose or a different administration time-point (e.g., 60 minutes pre-test instead of 30 minutes).
-
Consider Sex Differences: Male and female mice can respond differently to pharmacological agents.[3][4] Analyze your data separately for each sex to determine if the effect is sex-specific.
-
Co-administration with an Anxiolytic: To test the hypothesis of a GABA-related mechanism, consider a rescue experiment. Co-administer this compound with a known anxiolytic agent that acts on the GABA system (e.g., a benzodiazepine) to see if the anxiety-like phenotype can be reversed.
| Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) |
| Vehicle Control | 0 | 35.2 ± 3.1 | 15.4 ± 1.8 |
| This compound | 25 | 28.1 ± 2.9 | 14.9 ± 2.0 |
| This compound | 50 | 14.5 ± 2.5** | 8.2 ± 1.3* |
| This compound + Diazepam | 50 + 1 | 33.8 ± 3.5 | 14.1 ± 1.9 |
*Hypothetical data. *p < 0.05, *p < 0.01 compared to Vehicle Control.
Problem 2: Increased Immobility in the Forced Swim Test (FST)
Mice treated with this compound exhibit longer periods of immobility in the Forced Swim Test, suggesting a depressive-like phenotype or behavioral despair.
-
Rule out Sedation/Motor Impairment: An increase in immobility could be a secondary effect of sedation or motor deficits. It is crucial to run a locomotor activity test, such as the Open Field Test (OFT), to confirm that this compound is not simply reducing overall movement.[13] If locomotor activity is significantly decreased, the FST results may not be interpretable as a depressive-like state.
-
Control Water Temperature: The water temperature should be maintained consistently (around 25°C) as temperature can affect the animal's activity level.[1][14]
-
Standardize Scoring: Ensure that the scoring of immobility (the cessation of struggling and making only movements necessary to keep the head above water) is done by a blinded observer or a validated automated tracking system to avoid bias.[1][15]
-
Assess Alternative Endpoints: Some compounds may affect swimming or climbing behaviors differently.[16] Consider scoring these behaviors separately, as this may provide more nuanced information about the drug's effect.
| Group | Dose (mg/kg) | FST Immobility Time (s) (Mean ± SEM) | OFT Total Distance (cm) (Mean ± SEM) |
| Vehicle Control | 0 | 110.5 ± 9.8 | 3500 ± 250 |
| This compound | 25 | 135.2 ± 11.2 | 3450 ± 280 |
| This compound | 50 | 185.7 ± 12.5 | 3390 ± 310 |
| This compound (Sedative Control) | 50 | 190.1 ± 13.1 | 1500 ± 180** |
*Hypothetical data. *p < 0.01 compared to Vehicle Control. Note that a sedative control would show reduced locomotion.
Experimental Protocols & Visualizations
Hypothesized Signaling Pathway Disruption by this compound
The diagram below illustrates a potential mechanism where this compound inhibits a kinase (Kinase X), leading to reduced phosphorylation and potentiation of GABA-A receptors. This disruption diminishes the normal inhibitory tone in the amygdala, resulting in increased neuronal excitability and anxiety-like behaviors.[6][7]
Standard Experimental Workflow
This workflow outlines the key steps for assessing the behavioral effects of a novel compound like this compound.
Troubleshooting Logic for Unexpected Results
Use this flowchart to diagnose potential issues when behavioral data is inconsistent or unexpected.
Detailed Methodologies
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated 50 cm from the floor.[17]
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes.[18]
-
Place the mouse in the center of the maze, facing an open arm.[11][17]
-
Allow the mouse to explore the maze for 5 minutes.[3][11][17][19]
-
Record the session using a video camera mounted above the maze.
-
Clean the maze thoroughly with 70% ethanol (B145695) between each trial.[17]
-
-
Parameters Measured: Time spent in open vs. closed arms, number of entries into each arm. Increased time in closed arms is indicative of anxiety-like behavior.[3]
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 15 cm diameter) filled with water (25°C ± 1°C) to a depth where the mouse cannot touch the bottom.[1][15]
-
Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.[1][15][16] The first 2 minutes are considered a habituation period, and behavior is scored during the final 4 minutes.[15]
-
After the test, remove the mouse, dry it thoroughly, and return it to its home cage.
-
-
Parameter Measured: Immobility time (floating passively). Increased immobility is interpreted as a depressive-like state or behavioral despair.[1][16]
Open Field Test (OFT) Protocol
-
Apparatus: A square arena (e.g., 50x50 cm) with high walls to prevent escape.[12][20] The arena is often divided into a central zone and a peripheral zone by software.[21]
-
Procedure:
-
Parameters Measured: Total distance traveled (locomotor activity), time spent in the center vs. periphery (anxiety-like behavior), and rearing frequency (exploratory behavior).[2][20][21]
References
- 1. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 2. behaviorcloud.com [behaviorcloud.com]
- 3. protocols.io [protocols.io]
- 4. What to watch for when analyzing mouse behavior | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icahealth.com [icahealth.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 12. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 13. Systemic Immune Activation Leads to Neuroinflammation and Sickness Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 17. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 18. mmpc.org [mmpc.org]
- 19. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 20. Open field test for mice [protocols.io]
- 21. MPD: JaxCC1: project protocol [phenome.jax.org]
- 22. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Lon 954 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Lon 954.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary experimental application?
This compound is a benzylimidoylurea derivative primarily used in preclinical research to induce tremors in laboratory animals, most notably mice. This model is often utilized to study extrapyramidal side effects and the mechanisms of action of antipsychotic drugs (neuroleptics). The tremorigenic effects of this compound are thought to be linked to the striatal dopaminergic system.[1]
Q2: How should this compound be prepared and administered for in vivo studies?
For optimal results, this compound should be dissolved in a suitable vehicle, and the solution should be prepared fresh for each experiment to ensure its stability and potency. Administration is typically performed via intraperitoneal (IP) injection. The exact concentration and vehicle can influence the absorption and bioavailability of the compound, so consistency in preparation is critical for reproducibility.
Q3: What are the expected behavioral effects of this compound in mice?
The primary behavioral effect of this compound is the induction of a measurable tremor. The onset, intensity, and duration of this tremor are dose-dependent. Researchers should establish a baseline behavior before administration and use a standardized scoring system to quantify the tremor response over time.
Q4: Are there any known compounds that can modulate the effects of this compound?
Yes, typical and atypical neuroleptics have been shown to potentiate the tremor induced by this compound in a dose-dependent manner.[1] This potentiation is particularly effective with agents that have a selective action at dopamine (B1211576) receptors, such as butyrophenones, thioxanthines, and fluphenazine.[1] Conversely, compounds that enhance dopaminergic activity may antagonize the effects of this compound.
Troubleshooting Guide
Problem: High variability in tremor response between individual animals.
-
Question: We are observing significant variability in the intensity and onset of tremors in our mice, even at the same dose of this compound. What could be the cause?
-
Answer:
-
Genetic Variability: Ensure that all animals are from the same inbred strain to minimize genetic differences that can affect drug metabolism and response.
-
Age and Weight: Use animals of a consistent age and weight range, as these factors can influence drug distribution and clearance.
-
Injection Technique: Inconsistent intraperitoneal (IP) injection technique can lead to variable absorption. Ensure all personnel are properly trained and injections are administered to the same quadrant of the abdomen.
-
Stress Levels: Animal stress can significantly impact physiological responses. Handle animals consistently and allow for an acclimatization period before the experiment.
-
Problem: Inconsistent results when co-administering neuroleptics.
-
Question: The potentiation of this compound-induced tremors by neuroleptics is not consistent in our experiments. Why might this be?
-
Answer:
-
Timing of Administration: The timing of neuroleptic administration relative to this compound is crucial. Establish a strict and consistent timeline for the administration of each compound.
-
Drug Interaction: Be aware of potential pharmacokinetic interactions between this compound and the specific neuroleptic being used. The vehicle used for each drug could also play a role.
-
Dose-Response: The potentiation effect is dose-dependent.[1] It is essential to perform a thorough dose-response study for the specific neuroleptic to identify the optimal concentration for consistent potentiation.
-
Problem: Difficulty in quantifying the tremor response accurately.
-
Question: We are finding it challenging to objectively measure the tremor response. What methods can improve the accuracy of our measurements?
-
Answer:
-
Standardized Scoring Scale: Develop and consistently use a detailed behavioral scoring scale. This could range from a simple qualitative assessment (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe) to a more quantitative scale that includes the frequency and amplitude of the tremors.
-
Automated Tremor Analysis: Utilize automated systems, such as force plate actimeters or video analysis software, to provide objective and continuous measurement of tremor activity.
-
Blinded Observation: To minimize observer bias, the researcher quantifying the tremor response should be blinded to the experimental groups.
-
Experimental Protocols
Protocol: Induction and Potentiation of Tremor in Mice
-
Animal Preparation:
-
Use male laboratory mice of a consistent strain, age (e.g., 8-10 weeks), and weight (e.g., 20-25g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for at least one week of acclimatization to the facility before the experiment.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., a small percentage of DMSO in saline). The final concentration should be such that the required dose can be administered in a volume of 10 ml/kg.
-
Prepare solutions of neuroleptics in their appropriate vehicles.
-
All solutions should be prepared fresh on the day of the experiment.
-
-
Experimental Procedure:
-
Randomly assign animals to treatment groups (e.g., Vehicle, this compound alone, Neuroleptic alone, this compound + Neuroleptic).
-
Administer the neuroleptic or its vehicle via IP injection.
-
After a predetermined time interval (e.g., 30 minutes), administer this compound or its vehicle via IP injection.
-
Immediately after this compound administration, place the mouse in an observation chamber.
-
-
Data Collection and Analysis:
-
Begin observing and scoring for tremors at regular intervals (e.g., every 15 minutes for 2 hours).
-
Use a standardized tremor scoring scale or an automated detection system.
-
Record all data and analyze for statistical significance between groups.
-
Quantitative Data Summary
The following table summarizes the dose-dependent potentiation of this compound-induced tremors by various neuroleptics, as described in the literature.
| Neuroleptic | Dose Range | Effect on this compound-induced Tremor |
| Butyrophenones | Dose-dependent | Potentiation |
| Thioxanthines | Dose-dependent | Potentiation |
| Fluphenazine | Dose-dependent | Potentiation |
| Chlorpromazine | Variable | Inconsistent effects |
| Prochlorperazine | Variable | Inconsistent effects |
| Clozapine | Specific Dose | Delayed peak tremor response |
| Loxapine | Specific Dose | Prolonged peak tremor response |
Visualizations
References
Navigating the Nuances of Lon 954: A Technical Guide to Solution Stability and Storage
For researchers, scientists, and drug development professionals utilizing Lon 954, ensuring the stability and integrity of their solutions is paramount to the success and reproducibility of their experiments. This technical support guide provides a comprehensive overview of the best practices for the proper storage and handling of this compound solutions, addressing common questions and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A: Solid this compound should be stored at -20°C for long-term stability, where it can be kept for up to two years.
Q2: How should I prepare stock solutions of this compound?
A: It is recommended to dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
Q3: What are the recommended storage conditions for this compound in DMSO?
A: For short-term storage, a this compound solution in DMSO can be kept at 4°C for up to two weeks. For long-term storage, it is advisable to store the solution in aliquots at -80°C, where it remains stable for up to six months.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | Improper storage temperature; solvent evaporation. | Warm the solution to room temperature and vortex gently to redissolve. Ensure vials are tightly sealed to prevent solvent evaporation. For long-term storage, use aliquots to minimize freeze-thaw cycles. |
| Loss of Compound Activity | Degradation due to improper storage or handling. | Always store this compound solutions at the recommended temperatures. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect solutions from light. |
| Inconsistent Experimental Results | Inaccurate solution concentration; solution degradation. | Verify the concentration of your stock solution. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment to ensure consistency. |
Stability of this compound Solutions: A Tabular Summary
The following table summarizes the known stability data for this compound in its solid form and when dissolved in DMSO.
| Form | Solvent | Storage Temperature | Duration |
| Powder | N/A | -20°C | 2 years[1] |
| Solution | DMSO | 4°C | 2 weeks[1] |
| Solution | DMSO | -80°C | 6 months[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (in DMSO)
-
Warm the Reagents: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening.
-
Reconstitution: Add the appropriate volume of DMSO to the vial of this compound powder to achieve the desired stock concentration.
-
Dissolution: Vortex the vial gently until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term use or at 4°C for short-term use.
Visualizing Experimental Workflow
To ensure proper handling and storage of this compound, the following workflow is recommended:
Caption: Recommended workflow for the preparation, storage, and use of this compound solutions.
Logical Relationships in Troubleshooting
Understanding the potential causes of common issues can aid in rapid troubleshooting.
Caption: Logical flow for troubleshooting common issues with this compound solutions.
References
Navigating Temperature Variability in Lon 954 Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for addressing temperature fluctuations during experiments involving Lon 954. Maintaining precise temperature control is critical for the accuracy and reproducibility of your results. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your this compound studies.
Troubleshooting Guide: Temperature-Related Issues
Unexpected temperature changes can significantly impact experimental outcomes. This guide provides a structured approach to identifying and resolving common temperature-related problems.
| Symptom/Issue | Potential Cause | Recommended Action |
| Inconsistent Assay Results | Fluctuations in incubator temperature. | 1. Verify incubator temperature with a calibrated external thermometer. 2. Ensure the incubator is placed away from drafts, direct sunlight, and heat-generating equipment.[1][2] 3. Minimize door openings to maintain a stable internal environment.[1][3] 4. Check for proper air circulation within the incubator. |
| Reduced Cell Viability or Growth | Prolonged exposure to suboptimal temperatures. | 1. Confirm that the incubator is set to the correct temperature for your specific cell line. 2. Review incubator temperature logs for any deviations. 3. For sensitive cell lines, consider using a water-jacketed incubator for enhanced temperature stability. 4. Ensure culture vessels are not stacked, as this can lead to uneven temperature distribution.[3] |
| Altered Enzyme Kinetics | Temperature shifts affecting reaction rates. | 1. Use a water bath or temperature-controlled block for all enzyme assays. 2. Pre-warm all reagents and solutions to the assay temperature before use. 3. A 1-2°C variation can alter results by 10-20%.[4] Monitor the temperature of the reaction mixture directly if possible. |
| Precipitate Formation in this compound Stock Solution | Temperature-dependent solubility of this compound. | 1. Review the manufacturer's storage and handling instructions for this compound. 2. If warming is required to dissolve precipitates, do so carefully and according to protocol to avoid degradation. 3. Aliquot stock solutions to minimize freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for working with this compound?
A1: The optimal temperature for studies involving this compound will depend on the specific experimental system (e.g., cell line, enzyme). For most mammalian cell cultures, a constant temperature of 37°C is crucial.[1] For enzymatic assays, the optimal temperature may vary and should be determined empirically.
Q2: How can I minimize temperature fluctuations when I need to handle my cell cultures outside the incubator?
A2: To minimize temperature changes during handling, work efficiently and return cultures to the incubator as quickly as possible.[5] Using a pre-warmed laminar flow hood and pre-warming all media and reagents can help maintain the desired temperature.[5] For extended procedures, consider using a heated stage on your microscope.
Q3: What are the signs that temperature variability is affecting my experimental data?
A3: Increased variability between replicate wells, inconsistent positive or negative control values, and shifts in dose-response curves can all be indicators of temperature-related issues. Careful monitoring of your incubator's temperature and adherence to best practices can help mitigate these effects.
Q4: How often should I calibrate my incubator's thermometer?
A4: Regular calibration of your incubator's thermometer is essential for maintaining temperature accuracy. It is recommended to perform a calibration check with a certified reference thermometer at least quarterly, or more frequently if the incubator is heavily used or if you observe any temperature inconsistencies.[2]
Experimental Protocols
Protocol: Measuring the Effect of this compound on Target Protein Activity in a Cell-Based Assay
This protocol outlines a method for assessing the activity of a target protein in response to this compound treatment, with a focus on maintaining a stable temperature.
Materials:
-
Mammalian cell line expressing the target protein
-
Cell culture medium, pre-warmed to 37°C
-
Fetal Bovine Serum (FBS), heat-inactivated
-
This compound stock solution
-
Assay-specific reagents (e.g., substrate, detection reagents), pre-warmed to 37°C
-
96-well cell culture plates
-
Calibrated CO2 incubator set to 37°C
-
Temperature-controlled plate reader
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the cells in a 96-well plate at a predetermined density.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium.
-
Remove the cell culture plate from the incubator and quickly replace the existing medium with the medium containing the various concentrations of this compound.
-
Return the plate to the 37°C incubator for the desired treatment period.
-
-
Assay Procedure:
-
After the treatment period, remove the plate from the incubator.
-
Perform the assay according to the manufacturer's instructions, ensuring all reagents and equipment are at 37°C.
-
If the assay involves a lysis step, perform it on a pre-warmed plate shaker.
-
-
Data Acquisition:
-
Measure the assay signal using a plate reader that has been pre-heated to 37°C.
-
Visualizing Experimental Logic and Pathways
To aid in experimental design and troubleshooting, the following diagrams illustrate key workflows and a hypothetical signaling pathway for this compound.
References
- 1. labsup.net [labsup.net]
- 2. Best Practices: Incubators | Labcompare.com [labcompare.com]
- 3. Troubleshooting Common Cell Culture and Cell Growth Problems | What's Killing My Cell Cultures? | Corning [corning.com]
- 4. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. Temperature in cell culture - Cellculture2 [cellculture2.altervista.org]
Technical Support Center: Minimizing Animal Stress in Research Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing animal stress during experimental procedures. Adherence to these guidelines is crucial for ensuring animal welfare and the integrity of scientific data.
Frequently Asked Questions (FAQs)
Q1: Why is minimizing animal stress a critical component of my research protocol?
A: Minimizing animal stress is an ethical and legal obligation.[1][2] Furthermore, stress can significantly impact experimental outcomes by altering animals' physiology and behavior, potentially leading to unreliable and irreproducible data.[3][4][5][6][7] Stress can affect various biological systems, including immune function, inflammatory responses, and metabolism, which can confound research results.[3][5][6]
Q2: What are the primary sources of stress for laboratory animals?
A: Common stressors in a laboratory setting include:
-
Environmental factors: Inadequate housing, improper temperature and humidity, loud noises, and unfamiliar lighting conditions.[3][8][9]
-
Procedural stress: Handling, restraint, injections, and other experimental manipulations.[3][10]
-
Social factors: Isolation or improper group housing, leading to social stress.
-
Psychological factors: Lack of control over their environment and the inability to perform natural behaviors.[7]
Q3: What are the "Three Rs" in the context of animal research?
A: The "Three Rs," first described by Russell and Burch, are a set of principles for the ethical use of animals in research.[8] They are:
-
Replacement: Using non-animal methods whenever possible.[8]
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant data.[8]
-
Refinement: Modifying procedures to minimize animal pain, suffering, and distress.[8][11]
Troubleshooting Guides
Issue: Animals exhibit signs of anxiety (e.g., freezing, excessive grooming, vocalization) during handling.
Cause: Improper handling techniques can be highly aversive and anxiety-provoking for animals.[12] Picking up mice by their tails, for instance, is a known stressor that can negatively impact behavior and data quality.[12]
Solution:
-
Utilize refined handling methods:
-
Habituation: Gradually acclimate animals to being handled.[8][13] Short, positive handling sessions can reduce fear and anxiety over time.
-
Consistent and Calm Approach: Handlers should be trained to approach animals calmly and confidently, avoiding sudden movements and loud noises.[14]
Experimental Protocol: 3-Day Handling Technique for Mice [13]
| Day | Procedure | Duration |
| 1 | Place hand in the cage and allow the mouse to approach and sniff. Gently attempt to scoop the mouse. | 1-2 minutes |
| 2 | Repeat Day 1, encouraging the mouse to walk onto the hand. Gently lift the mouse a short distance. | 1-2 minutes |
| 3 | The mouse should be comfortable enough to be picked up and held. | 1-2 minutes |
Issue: High variability in experimental data.
Cause: Uncontrolled stress among experimental animals is a significant source of data variability.[5][6] Stress hormones can alter physiological responses and affect the outcome of experiments.
Solution:
-
Environmental Enrichment: Provide a stimulating environment that allows for natural behaviors such as nesting, burrowing, and foraging.[8][15][16][17][18] This can reduce stress and improve animal welfare.[16]
-
Standardize Husbandry Practices: Ensure consistent light cycles, temperature, humidity, and noise levels across all animal housing.[9]
-
Acclimation Period: Allow animals sufficient time to acclimate to the facility and any new environments before starting experiments.
Table 1: Examples of Environmental Enrichment for Rodents [18][19]
| Enrichment Type | Examples | Purpose |
| Structural | Tunnels, shelters, climbing structures | Provides a sense of security and allows for exploration. |
| Manipulanda | Nesting material (e.g., crinkle paper, cotton squares), chew blocks | Encourages natural nesting and gnawing behaviors. |
| Foraging | Hiding food in bedding or puzzle feeders | Stimulates natural foraging behaviors. |
Issue: Concerns about animal welfare when using potentially distressing substances (e.g., tremorogenic agents like LON-954).
Background on LON-954: LON-954 is identified as N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine (B91507) hydrochloride, a dopamine (B1211576) inhibitor and tremorogenic agent used to induce tremors in animal models, particularly in mice, for research purposes.[20][21]
Solution:
-
Establish Clear Humane Endpoints: Humane endpoints are predetermined criteria that, when met, require the removal of an animal from a study to prevent or relieve pain and distress.[1][22][23][24] This is especially critical in studies where severe effects are anticipated.[23]
-
Frequent and Thorough Monitoring: Animals should be monitored regularly for signs of distress, which can be both physiological and behavioral.[1]
-
Develop a Scoring System: Implement a scoring sheet to objectively assess animal welfare and determine when a humane endpoint has been reached.
Table 2: Example of a Humane Endpoint Scoring Sheet
| Parameter | Score 0 | Score 1 | Score 2 | Action |
| Appearance | Normal, well-groomed | Ruffled fur, hunched posture | Piloerection, sunken eyes | |
| Activity | Active and alert | Lethargic, slow movement | Immobile, unresponsive | |
| Body Weight | <10% weight loss | 10-15% weight loss | >15% weight loss | Euthanize |
| Tremor Severity | No tremors | Mild, intermittent tremors | Severe, continuous tremors | Consider analgesia or euthanasia |
| Total Score | If total score ≥ 3, euthanize. |
Visualizations
References
- 1. Defining Humane Endpoints - Institutional Animal Care and Use Committee [research.wayne.edu]
- 2. arukon.com [arukon.com]
- 3. Does the stress of laboratory life and experimentation on animals adversely affect research data? A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "The Psychological Effects of Medical Research on Animal Subjects and t" by Morgan Damm [pdxscholar.library.pdx.edu]
- 5. The Impact of Stress on Laboratory Animals and Variability in Research Outcome | PSM Veterinary Research [psmjournals.org]
- 6. crueltyfreeinternational.org [crueltyfreeinternational.org]
- 7. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 8. Avoiding, Minimizing, and Alleviating Distress - Recognition and Alleviation of Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 6 Risks in Animal Research Facilities and How to Solve Them [nsc-betterbuilt.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. academic.oup.com [academic.oup.com]
- 12. taconic.com [taconic.com]
- 13. content.protocols.io [content.protocols.io]
- 14. Handling and restraint: General principles | NC3Rs [nc3rs.org.uk]
- 15. Environmental enrichment for laboratory rodents and rabbits: requirements of rodents, rabbits, and research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.acspublisher.com [journals.acspublisher.com]
- 17. Frontiers | Environmental enrichment for laboratory rats and mice: endocrine, physiological, and behavioral benefits of meeting rodents' biological needs [frontiersin.org]
- 18. Choosing appropriate enrichment | NC3Rs [nc3rs.org.uk]
- 19. Environmental enrichment – LBS [lbs-biotech.com]
- 20. M. N. Ghosh - Fundamentals of Experimental Pharmacology (2019) | PDF | Mole (Unit) | Acid [scribd.com]
- 21. dokumen.pub [dokumen.pub]
- 22. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 23. Humane endpoints | NC3Rs [nc3rs.org.uk]
- 24. replacinganimalresearch.org.uk [replacinganimalresearch.org.uk]
refining Lon 954 administration techniques for accuracy
Technical Support Center: Lon 954
Introduction
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining administration techniques for accuracy and to troubleshoot common issues encountered during experimentation. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure reliable and reproducible results with this compound.
Troubleshooting Guides
Quantitative Data Summary for this compound Administration
The following table summarizes key quantitative parameters for the successful administration of this compound in both in vitro and cell-based assays. These values are recommended starting points and may require further optimization depending on the specific experimental context.
| Parameter | In Vitro Kinase Assay | Cell-Based Assay | Key Considerations |
| This compound Concentration | 1 nM - 10 µM | 100 nM - 50 µM | Test a wide concentration range to determine the optimal dose-response.[1][2] |
| DMSO Concentration | < 1% (v/v) | < 0.5% (v/v) | Ensure consistent DMSO concentration across all wells, including controls, as it can impact enzyme activity.[3][4] |
| ATP Concentration | At or near Km of the kinase | N/A | For competitive inhibitors, the IC50 value is dependent on the ATP concentration.[3] |
| Cell Seeding Density | N/A | Varies by cell type | Optimize cell number to ensure a measurable signal without overcrowding.[5] |
| Incubation Time | 30 - 90 minutes | 24 - 72 hours | Time-course experiments are recommended to determine the optimal duration of exposure. |
| Positive Control | Staurosporine (non-selective) | Relevant pathway activator | Use a known inhibitor to validate assay performance. |
| Negative Control | Vehicle (DMSO) only | Vehicle (DMSO) only | Essential for determining baseline activity and vehicle effects.[2] |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is designed to measure the inhibitory effect of this compound on its target kinase activity by quantifying the amount of ATP remaining in the solution.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the kinase reaction buffer, maintaining a constant final DMSO concentration.
-
Prepare the kinase enzyme solution and a substrate/ATP mixture in the kinase reaction buffer.
-
-
Assay Procedure:
-
Add 5 µL of the this compound dilution or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of a luminescence-based ATP detection reagent.
-
Incubate for an additional 30 minutes at room temperature.
-
Measure luminescence using a plate reader. The signal will be inversely proportional to kinase activity.[6]
-
Protocol 2: Cell-Based Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of a cancer cell line.
-
Cell Culture:
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing this compound or a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
-
Detection:
-
Add a viability reagent (e.g., resazurin-based) to each well.
-
Incubate for 2-4 hours.
-
Measure fluorescence or absorbance with a plate reader.
-
Troubleshooting Common Issues
Q1: I am observing high variability between my replicate wells. What could be the cause?
-
A1: High variability can stem from several factors. Inconsistent cell seeding is a common issue, so ensure your cell suspension is homogenous before plating.[5] Also, check for "edge effects" on the plate, which can be minimized by not using the outer wells or by filling them with a buffer. Evaporation during long incubation times can also concentrate reagents, so using a hydration chamber can help. Finally, ensure all reagents, including this compound dilutions, are thoroughly mixed before addition.
Q2: My this compound is not showing any inhibitory activity in the kinase assay.
-
A2: First, confirm the activity of your kinase enzyme with a known inhibitor as a positive control.[2] Ensure that the ATP concentration in your assay is not too high, as this can outcompete ATP-competitive inhibitors like this compound.[3] Also, verify the stability of your this compound stock solution, as repeated freeze-thaw cycles can lead to degradation.[8]
Q3: In my cell-based assay, I am seeing toxicity at all concentrations of this compound.
-
A3: High toxicity could be due to an excessive final concentration of the solvent (e.g., DMSO).[4] Always include a vehicle-only control to assess the toxicity of the solvent itself. It's also possible that the chosen cell line is particularly sensitive to the inhibition of the target pathway. Consider using a lower concentration range of this compound or a different cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a potent, ATP-competitive small molecule inhibitor of Kinase XYZ. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathway.
Q2: What is the recommended solvent and storage condition for this compound?
-
A2: this compound is soluble in DMSO. Prepare high-concentration stock solutions in 100% DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] For working solutions, dilute the stock in an appropriate aqueous buffer or cell culture medium immediately before use.
Q3: How can I be sure the observed effects are due to the inhibition of Kinase XYZ and not off-target effects?
-
A3: To confirm on-target activity, consider performing a rescue experiment by overexpressing a drug-resistant mutant of Kinase XYZ. Additionally, using an orthogonal assay, such as a Western blot to measure the phosphorylation of a known downstream substrate, can help validate the specific inhibitory effect of this compound.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase XYZ.
Caption: Workflow for assessing this compound's effect on cell viability.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. benchchem.com [benchchem.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. biocompare.com [biocompare.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 8. benchchem.com [benchchem.com]
dealing with dose-dependent variability of Lon 954
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Lon 954. It includes troubleshooting guides and FAQs to address common issues, particularly the dose-dependent variability observed during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, chemically known as N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine (B91507) hydrochloride, is an experimental compound primarily used to induce tremor in animal models.[1][2] Its mechanism of action is complex and appears to involve multiple neurotransmitter systems:
-
Monoamine Oxidase (MAO) Inhibition: this compound is a reversible and competitive inhibitor of monoamine oxidase, showing some selectivity for the MAO-B subtype.[2]
-
Dopaminergic System Modulation: The tremorogenic effects of this compound are potentiated by dopamine (B1211576) D2 receptor antagonists, suggesting an interaction with the striatal dopaminergic pathways.[3][4]
-
Serotonergic System Involvement: The compound alters the metabolism of 5-hydroxytryptamine (5-HT), and its tremor-inducing effects can be blocked by inhibiting 5-HT synthesis. This indicates a crucial role for the serotonergic system.[1]
Q2: What are the expected dose-dependent effects of this compound?
The primary reported dose-dependent effect of this compound is the induction of tremor. In rodents, intraperitoneal administration of this compound leads to a reproducible and consistent tremor, with the intensity and duration being dose-dependent.[1] Higher doses are generally associated with a more rapid onset, higher frequency, and longer duration of tremors.
Q3: Why am I seeing high variability in tremor response between subjects?
High variability is a common challenge in in vivo experiments. For this compound-induced tremor, several factors can contribute:
-
Genetic Differences: Subtle genetic variations within an animal strain can lead to differences in drug metabolism and receptor sensitivity.
-
Physiological State: Factors such as age, weight, stress levels, and circadian rhythm can influence the animal's response to the compound.
-
Drug Administration: Minor variations in the injection site, volume, and speed of administration can affect the absorption and bioavailability of this compound.
-
Environmental Factors: Differences in housing conditions, diet, and handling can all contribute to variability in experimental outcomes.
Q4: How does this compound interact with other psychoactive agents?
Due to its mechanism of action, this compound is expected to have significant interactions with other neuroactive compounds:
-
Dopamine Antagonists: Typical and atypical neuroleptics can potentiate the tremor induced by this compound.[3]
-
Serotonergic Agents: Drugs that affect 5-HT levels or receptor activity are likely to modulate the effects of this compound.
-
Other MAOIs: Co-administration with other MAO inhibitors could lead to synergistic effects and potential toxicity, such as serotonin (B10506) syndrome or hypertensive crisis.[5]
Q5: What is the recommended vehicle for dissolving and administering this compound?
For in vivo studies, this compound is typically dissolved in a sterile, aqueous vehicle suitable for intraperitoneal injection, such as saline or a buffered solution. For in vitro assays, it can be dissolved in DMSO, with the final concentration of DMSO in the assay kept low (typically below 0.5%) to avoid solvent-related artifacts.
Troubleshooting Guides
Problem: Inconsistent or No Tremor Response
| Possible Cause | Suggested Solution |
| Improper Drug Preparation | Ensure this compound is fully dissolved. Prepare fresh solutions for each experiment to avoid degradation. |
| Incorrect Dosage | Verify calculations for dosing based on animal weight. Consider performing a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions. |
| Variability in Administration | Standardize the injection procedure, including the site (e.g., intraperitoneal), volume, and speed of injection. |
| Animal Strain and Health | Use a consistent and well-characterized animal strain. Ensure all animals are healthy and acclimatized to the experimental environment. |
| Subtle Environmental Stressors | Minimize noise, vibrations, and other stressors in the animal facility that could affect the neurological baseline. |
Problem: Unexpectedly Severe Tremor or Adverse Effects
| Possible Cause | Suggested Solution |
| Dose Miscalculation | Immediately double-check all calculations. An overdose can lead to severe and prolonged tremors or other toxic effects. |
| Interaction with Other Substances | Review all substances the animal may have been exposed to, including diet, bedding, and any pre-treatments, for potential interactions. |
| Increased Sensitivity | Some individual animals may be hypersensitive. Monitor animals closely and have a plan for humane euthanasia if severe distress is observed. |
| Rapid Absorption | If the onset is too rapid and severe, consider a different route of administration or a slower infusion rate if applicable. |
Problem: High Variability in In Vitro MAO Inhibition Assays
| Possible Cause | Suggested Solution |
| Inconsistent Reagent Preparation | Prepare master mixes for buffers, enzyme, and substrate to minimize pipetting errors between wells. Ensure all reagents are at the correct temperature before starting the assay. |
| Variable Incubation Times | Use a multi-channel pipette or automated liquid handler to ensure all reactions are started and stopped at consistent times. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with buffer or water. |
| Compound Precipitation | Check the solubility of this compound in your assay buffer. If precipitation is observed at higher concentrations, consider adjusting the buffer composition or the highest concentration tested. |
| Instrument Settings | Ensure the plate reader is properly calibrated and that the correct excitation and emission wavelengths are used for fluorometric assays. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Tremor in Rodents (Hypothetical Data)
| Dose (mg/kg, IP) | Onset of Tremor (minutes) | Peak Tremor Frequency (Hz) | Duration of Tremor (minutes) |
| 1 | 10-15 | 8-10 | 15-20 |
| 5 | 5-8 | 12-14 | 30-40 |
| 10 | 2-5 | 15-18 | 45-60 |
| 20 | <2 | 18-22 | >60 |
Table 2: In Vitro MAO-A and MAO-B Inhibition by this compound (Hypothetical Data)
| Enzyme | Substrate | IC50 (µM) | Inhibition Type |
| MAO-A | Kynuramine | 15.2 | Competitive, Reversible |
| MAO-B | Benzylamine | 2.8 | Competitive, Reversible |
Experimental Protocols
Protocol 1: Induction of Tremor in Mice with this compound
-
Animal Preparation: Use male C57BL/6 mice, 8-10 weeks old, housed under a 12-hour light/dark cycle with ad libitum access to food and water. Allow at least one week of acclimatization to the facility.
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0.1, 0.5, 1.0, and 2.0 mg/mL).
-
Administration: Weigh each mouse and calculate the injection volume to achieve the target dose (e.g., 1, 5, 10, 20 mg/kg). Administer the solution via intraperitoneal (IP) injection. A control group should receive a saline injection of the same volume.
-
Observation: Immediately after injection, place the mouse in an observation chamber. Record the time to the first observable tremor.
-
Tremor Assessment: Use a tremor monitoring system or a standardized scoring scale to quantify the tremor's intensity and frequency at regular intervals (e.g., every 5 minutes for 60 minutes).
-
Data Analysis: Plot the dose-response curve for tremor intensity and duration. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.
-
Enzyme Source: Prepare mitochondrial fractions from rodent liver or brain tissue, or use a commercially available recombinant MAO-A or MAO-B enzyme.
-
Substrate: Prepare stock solutions of a suitable fluorogenic substrate (e.g., Amplex Red) and specific substrates for MAO-A (e.g., p-tyramine) and MAO-B (e.g., benzylamine).
-
Inhibitor: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, enzyme preparation, and the this compound dilution or vehicle control (DMSO).
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate mixture.
-
Measure the fluorescence signal every minute for 30 minutes using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the data to the vehicle control to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced tremorogenesis.
Caption: Experimental workflow for assessing tremor in mice.
Caption: Troubleshooting logic for inconsistent tremor response.
References
- 1. Tremorogenesis by LON-954 [N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride]: evidence for the involvement of 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibition by the tremorogenic drug--LON 954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of this compound tremor by typical and atypical neuroleptics--an indication of striatal dopamine antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of the D2 dopamine receptor enhances tremor but reduces voluntary muscle activation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tremor Induction: Lon 954 versus Oxotremorine
For researchers, scientists, and drug development professionals, the choice of a reliable tremor-inducing agent is critical for the preclinical evaluation of novel anti-parkinsonian and anti-tremor therapeutics. This guide provides an objective comparison of two commonly used tremorogens, Lon 954 and oxotremorine (B1194727), with a focus on their mechanisms of action, quantitative effects, and the experimental protocols for their use.
This document summarizes key data from experimental studies to facilitate an informed decision on the most suitable agent for specific research needs. We will delve into the distinct pharmacological profiles of this compound, a compound known to affect dopaminergic and serotonergic systems, and oxotremorine, a classic muscarinic acetylcholine (B1216132) receptor agonist.
Performance Comparison at a Glance
| Feature | This compound | Oxotremorine |
| Primary Mechanism | Affects central dopaminergic and serotonergic systems | Non-selective muscarinic acetylcholine receptor agonist |
| Animal Model (Example) | Rats | Rats, Mice |
| Route of Administration | Intraperitoneal (IP) | Intraperitoneal (IP), Subcutaneous (SC) |
| Dosage Range (Rats) | 5 - 20 mg/kg (IP)[1] | >150 µg/kg (SC)[2], 0.25 mg/kg (IP) |
| Dosage Range (Mice) | Not specified in retrieved results | >50 µg/kg (SC)[2], 0.5 mg/kg (IP)[3] |
| Onset of Tremor | Within 2 minutes[1] | Within 30 seconds to 5 minutes[4] |
| Duration of Tremor | 30 - 45 minutes[1] | Declines rapidly after reaching maximum effect[4] |
| Tremor Frequency | ~16 Hz (in rats)[1] | ~12.7 Hz (in mice, shifts lower over time)[3] |
| Associated Effects | Minimal peripheral parasympathomimetic effects[5] | Ataxia, spasticity, salivation, lacrimation[6][7] |
Delving into the Mechanisms of Action
The tremorogenic effects of this compound and oxotremorine arise from distinct neurochemical pathways, offering different models for studying tremor pathophysiology.
This compound: A Modulator of Dopaminergic and Serotonergic Systems
This compound induces tremor by influencing the intricate balance of dopamine (B1211576) and serotonin (B10506) in the central nervous system.[1] Experimental evidence points to its action within the mesolimbic system, a key circuit in motor control and reward.[1]
Specifically, administration of this compound leads to a significant increase in the content of 5-hydroxytryptamine (5-HT, or serotonin) and a decrease in its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the tuberculum olfactorium and basal ganglia.[1] This suggests an alteration in serotonin turnover. The critical role of serotonin is underscored by the fact that depletion of 5-HT with p-chlorophenylalanine prevents this compound from inducing tremors.[1] Furthermore, the potentiation of this compound-induced tremors by neuroleptic drugs, which are dopamine receptor antagonists, suggests a primary involvement of striatal dopaminergic mechanisms.[8]
Oxotremorine: A Classic Muscarinic Agonist
Oxotremorine acts as a non-selective agonist at muscarinic acetylcholine receptors (M1-M5).[6][7] Being a tertiary amine, it can cross the blood-brain barrier to exert its effects on the central nervous system.[9] The induction of tremor by oxotremorine is a centrally mediated event that subsequently involves the peripheral nervous system.
The stimulation of central muscarinic receptors by oxotremorine leads to an activation of the sympathoadrenal system. This results in the release of catecholamines, namely norepinephrine (B1679862) and epinephrine.[10] These catecholamines then act on beta-2 adrenoceptors, which are believed to be located within the blood-brain barrier, to augment the tremor.[10][11] This is supported by findings that beta-adrenoceptor antagonists can reduce oxotremorine-induced tremors.[10]
Experimental Protocols: A Step-by-Step Guide
The successful induction and measurement of tremor require meticulous experimental procedures. Below are generalized protocols for using this compound and oxotremorine, which should be adapted based on specific research questions and institutional guidelines.
General Workflow for Tremor Induction and Assessment
Key Methodological Considerations
-
Animal Models: Both this compound and oxotremorine have been effectively used in rodents (rats and mice) to induce tremors.[1][2] The choice of species and strain can influence the tremor characteristics and drug potency.
-
Drug Administration: Intraperitoneal (IP) injection is a common route for both compounds.[1] Oxotremorine has also been administered subcutaneously (SC).[2] The vehicle used to dissolve the drugs should be inert and administered to a control group.
-
Dosage: As indicated in the comparison table, the effective doses for this compound are in the mg/kg range, while oxotremorine is potent at both mg/kg and µg/kg levels, depending on the administration route and animal model.[1][2] Dose-response studies are crucial to determine the optimal concentration for a desired tremor intensity and duration.
-
Tremor Assessment:
-
Observational Scoring: A common method involves a trained observer rating the severity of tremors on a predefined scale at specific time points after drug administration.
-
Quantitative Measurement: For more objective data, various instruments can be employed. These include:
-
Accelerometers: These devices can be attached to the animal to record the frequency and amplitude of the tremors.[10]
-
Force plate actimeters or tremor monitors: These systems can quantify tremor intensity and frequency.
-
Electromyography (EMG): Recording electrical activity from muscles can provide detailed information about the tremor's characteristics.
-
Power Spectral Analysis: This mathematical technique can be applied to the data from the above instruments to analyze the frequency components of the tremor.[11][12]
-
-
Conclusion
Both this compound and oxotremorine are valuable tools for inducing tremors in preclinical research. The choice between them should be guided by the specific aims of the study.
-
Oxotremorine is a well-characterized, potent muscarinic agonist that produces a robust tremor accompanied by other cholinergic signs. It is a suitable model for studying the role of the cholinergic system in tremor and for screening compounds that may interact with this pathway.
-
This compound offers a distinct model of tremorogenesis that involves the interplay of the dopaminergic and serotonergic systems, with fewer peripheral cholinergic effects. This makes it a potentially more specific tool for investigating Parkinson's-like tremors and for evaluating therapeutics targeting these neurotransmitter systems.
Researchers should carefully consider the desired tremor phenotype, the intended mechanistic investigation, and the practical aspects of drug administration and tremor assessment when selecting the appropriate agent for their studies.
References
- 1. Tremorogenesis by LON-954 [N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride]: evidence for the involvement of 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonergic potentiation of muscarinic agonist evoked tremor and salivation in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Power spectral analysis of tremor induced by TRH and oxotremorine in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The relationship between tremor and change in brain acetylcholine concentration produced by injection of tremorine or oxotremorine in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Side effect profile of 5-HT treatments for Parkinson's disease and L-DOPA-induced dyskinesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxotremorine - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Potentiation of this compound tremor by typical and atypical neuroleptics--an indication of striatal dopamine antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Modulation of oxotremorine-induced tremor by central beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [A quantitative analyzing method for drug-induced tremor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of drug-induced tremor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Lon 954 Tremor Model for Neuroprotection Studies: A Comparative Guide
For researchers and drug development professionals seeking robust in vivo models to evaluate neuroprotective therapies against tremor, the selection of an appropriate animal model is paramount. This guide provides a comprehensive comparison of the Lon 954 tremor model with established alternatives, offering insights into their mechanisms, experimental protocols, and suitability for neuroprotection studies. While the this compound model offers a distinct pharmacological profile, its application in neuroprotection research is less documented than that of classic models such as the harmaline-induced tremor model, the 6-hydroxydopamine (6-OHDA) model, and the pentylenetetrazole (PTZ) model.
Comparative Analysis of Tremor Models
The choice of a tremor model should be guided by the specific research question, the type of tremor being investigated (e.g., action vs. rest tremor), and the hypothesized mechanism of the neuroprotective agent. The following tables summarize the key characteristics of the this compound model and its alternatives.
| Feature | This compound Model | Harmaline-Induced Model | 6-Hydroxydopamine (6-OHDA) Model | Pentylenetetrazole (PTZ) Model |
| Inducing Agent | This compound (N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine (B91507) hydrochloride)[1] | Harmaline (B1672942) (a β-carboline alkaloid)[2] | 6-hydroxydopamine (a neurotoxin)[3] | Pentylenetetrazole (a GABA-A receptor antagonist)[4] |
| Primary Mechanism | Affects central dopaminergic and serotonergic (5-HT) systems, involving the mesolimbic system.[1] | Induces rhythmic burst-firing in the inferior olivary nucleus, leading to synchronous activation of the olivocerebellar pathway.[2] | Specifically destroys catecholaminergic neurons, primarily dopaminergic neurons in the nigrostriatal pathway.[3] | Blocks GABAergic inhibition, leading to generalized neuronal hyperexcitability and seizures, which can manifest as tremor.[4] |
| Tremor Type | High-frequency (16 Hz in rats) tremor.[1] | Action and postural tremor (8-12 Hz in rats, 10-16 Hz in mice).[5] | Primarily a model for Parkinsonian rest tremor, though tremor is not always a consistent feature in rodents.[6] | Myoclonic jerks and convulsive seizures; tremor can be a component.[7] |
| Onset and Duration | Rapid onset (within 2 minutes) and short duration (30-45 minutes).[1] | Rapid onset (within minutes) and duration of a few hours.[8] | Neurodegeneration develops over days to weeks, leading to a chronic deficit. | Acute onset of seizures following administration.[4] |
| Neurodegeneration | Not reported as a primary feature; it is a functional model. | Can induce Purkinje cell death with chronic administration.[6] | Induces progressive loss of dopaminergic neurons, mimicking Parkinson's disease pathology.[9] | Can cause neuronal damage with repeated, severe seizures. |
| Use in Neuroprotection | Limited documentation for neuroprotection studies. | Used to test agents that suppress tremor symptoms; less common for assessing neuroprotection against cell death.[2] | Widely used to evaluate neuroprotective strategies aimed at preventing dopaminergic neuron loss.[9][10] | Used to study neuroprotective agents against seizure-induced neuronal damage.[7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of neuroprotection studies. Below are methodologies for each of the discussed tremor models.
This compound-Induced Tremor Model
1. Animal Subjects:
-
Species: Rats (e.g., Wistar) or mice.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Induction of Tremor:
-
Administer this compound intraperitoneally (IP) at doses of 5, 10, or 20 mg/kg.[1]
-
Tremor typically appears within 2 minutes and lasts for 30-45 minutes.[1]
3. Assessment of Neuroprotection:
-
Pre-treat animals with the test neuroprotective agent at various doses and time points before this compound administration.
-
Quantify tremor severity using accelerometers, force plates, or a standardized visual rating scale.
-
Post-mortem analysis can include measuring levels of neurotransmitters like 5-HT and dopamine (B1211576) and their metabolites (e.g., 5-HIAA) in specific brain regions such as the tuberculum olfactorium and basal ganglia.[1]
Harmaline-Induced Tremor Model
1. Animal Subjects:
-
Species: Rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6).
-
Housing: Standard laboratory conditions.
2. Induction of Tremor:
-
Administer harmaline hydrochloride subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Typical doses are 10-20 mg/kg in rats and 20-30 mg/kg in mice.[2]
-
Tremor onset is within minutes and can last for several hours.[8]
3. Assessment of Neuroprotection:
-
Administer the neuroprotective compound prior to harmaline injection.
-
Measure tremor using specialized equipment that can perform spectral analysis of motion to determine the power in the specific tremor frequency band (8-12 Hz for rats, 10-16 Hz for mice).[5]
-
For studies investigating neuroprotection against excitotoxicity, histological analysis of the cerebellum can be performed to assess Purkinje cell survival after chronic or high-dose harmaline exposure.
6-Hydroxydopamine (6-OHDA) Model
1. Animal Subjects:
-
Species: Primarily rats (e.g., Sprague-Dawley, Wistar).
-
Housing: Standard laboratory conditions.
2. Induction of Neurodegeneration:
-
Unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle or the striatum to induce a progressive lesion of the nigrostriatal pathway.[3]
-
A pre-treatment with a norepinephrine (B1679862) reuptake inhibitor (e.g., desipramine) is often used to protect noradrenergic neurons and increase the specificity of the lesion to dopaminergic neurons.
3. Assessment of Neuroprotection:
-
The neuroprotective agent can be administered before, during, or after the 6-OHDA lesioning.
-
Behavioral assessments are conducted over weeks, including:
-
Apomorphine- or amphetamine-induced rotation test: to quantify the extent of the dopamine lesion.[10]
-
Cylinder test and stepping test: to assess forelimb akinesia.
-
-
Post-mortem analysis is critical and includes:
-
Immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Measurement of dopamine and its metabolites in the striatum via HPLC.[11]
-
Pentylenetetrazole (PTZ) Kindling Model
1. Animal Subjects:
-
Species: Mice or rats.
-
Housing: Standard laboratory conditions.
2. Induction of Seizures (Kindling):
-
Repeated administration of a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.) on alternate days.[7][12]
-
This leads to a progressive intensification of seizure activity, eventually resulting in generalized tonic-clonic seizures.
3. Assessment of Neuroprotection:
-
The test compound is administered daily before each PTZ injection.
-
Seizure severity is scored using a standardized scale (e.g., Racine scale).[13]
-
After the kindling period, neuroprotective effects can be assessed by:
-
Histological analysis of the hippocampus and other brain regions to evaluate neuronal damage.
-
Measurement of biomarkers of oxidative stress (e.g., malondialdehyde) and inflammation in brain tissue.[7]
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental designs can aid in model selection and experimental planning.
Conclusion
The this compound model provides a tool for inducing tremor through mechanisms involving the serotonergic and dopaminergic systems. Its rapid onset and short duration make it suitable for high-throughput screening of compounds that may affect these neurotransmitter systems. However, its utility for neuroprotection studies, particularly those aimed at preventing neuronal death, is not yet established in the literature.
For studies focused on symptomatic relief of tremor, both the this compound and harmaline models are valuable. The harmaline model, with its well-characterized involvement of the olivocerebellar circuit, offers a robust platform for investigating the mechanisms of action tremor.
When the primary goal is to assess the neuroprotective efficacy of a compound in preventing neuronal degeneration, the 6-OHDA model of Parkinson's disease is the gold standard for dopaminergic neuroprotection. For research into neuroprotection against seizure-induced damage, the PTZ kindling model is a well-accepted paradigm.
Ultimately, the selection of a tremor model should be a strategic decision based on the specific aims of the neuroprotection study. While the this compound model presents an interesting pharmacological profile, further validation is required to establish its role in the broader context of neuroprotective drug discovery. Researchers are encouraged to consider the established strengths of the harmaline, 6-OHDA, and PTZ models for their proven translational relevance in assessing neuroprotective interventions.
References
- 1. Tremorogenesis by LON-954 [N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride]: evidence for the involvement of 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harmaline Tremor: Underlying Mechanisms in a Potential Animal Model of Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Animal Models of Tremor: Relevance to Human Tremor Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rodent models of tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Riluzole Ameliorates Harmaline-induced Tremor in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of resveratrol on 6-OHDA-induced Parkinson's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 12. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Histological Data for Lon 954 Necessitates a Comparative Approach with Analogous Compounds
Absence of specific histological data on the effects of Lon 954 on brain tissue in publicly available research prevents a direct comparative analysis. To address the topic of histological analysis of brain tissue after treatment with tremor-inducing agents, this guide presents a comparative overview of findings related to dopamine (B1211576) antagonists, a class of compounds to which this compound is mechanistically related.
This compound, a benzylimidoylurea derivative known to induce tremors, is understood to exert its effects through the antagonism of striatal dopamine receptors. Due to the limited availability of recent studies and the complete lack of published histological analyses on brain tissue following this compound administration, this guide will draw comparisons from research on other dopamine antagonists, particularly neuroleptics, which are known to induce similar extrapyramidal side effects, including tremors and parkinsonism.
This comparative guide will provide an objective look at the histological findings in brain tissue following the use of these analogous compounds, supported by experimental data from relevant studies. The information is intended for researchers, scientists, and drug development professionals interested in the neuropathological effects of dopamine receptor modulation.
Comparative Histological Findings in Brain Tissue
The following table summarizes histological findings from studies on brain tissue of individuals with drug-induced parkinsonism (DIP) caused by dopamine antagonists. It is important to note that these findings can be variable and may not be directly extrapolatable to this compound.
| Histological Feature | Dopamine Antagonist-Induced Parkinsonism | Control (Normal Brain Tissue) | Reference |
| Substantia Nigra (SN) Neuronal Count | Generally no significant loss; mild neuronal loss reported in some cases. | Normal neuronal population. | [1][2] |
| Lewy Bodies | Typically absent. | Absent. | [1][2] |
| Gliosis | Not a consistent finding; may be present in cases with neuronal loss. | Absent. | [2] |
| Dopamine D2 Receptor Density | No significant difference in density observed in postmortem studies of schizophrenic subjects treated with antipsychotics compared to controls. | Normal receptor density. | [3] |
| Basal Ganglia Integrity | Generally preserved; some cases report enlarged perivascular spaces. | Normal morphology. | [1] |
Experimental Protocols
The following are generalized experimental protocols for the histological analysis of brain tissue, based on methodologies described in the referenced literature.
Brain Tissue Preparation and Staining
-
Fixation: Immediately following extraction, the brain is fixed in 10% neutral buffered formalin for a minimum of two weeks to preserve tissue integrity.
-
Gross Examination: The fixed brain is weighed and macroscopically examined for any visible abnormalities.
-
Sectioning: The brain is sectioned coronally at regular intervals (e.g., 1 cm). Specific regions of interest, such as the basal ganglia (caudate, putamen, globus pallidus), substantia nigra, and cerebral cortex, are dissected.
-
Tissue Processing: The dissected tissue blocks are processed through graded alcohols and xylene and then embedded in paraffin (B1166041) wax.
-
Microtomy: The paraffin-embedded blocks are sectioned into thin slices (e.g., 5-10 µm) using a microtome.
-
Staining: The sections are mounted on glass slides and stained with various histological stains to visualize different cellular components. Common stains include:
-
Hematoxylin and Eosin (H&E): For general morphology and visualization of cell nuclei and cytoplasm.
-
Cresyl Violet (Nissl stain): To assess neuronal cell bodies and identify neuronal loss.
-
Immunohistochemistry (IHC): Using specific antibodies to detect proteins of interest, such as alpha-synuclein (B15492655) (for Lewy bodies) or glial fibrillary acidic protein (GFAP) for gliosis.
-
Autoradiography for Receptor Analysis
-
Tissue Sectioning: Fresh frozen brain tissue is sectioned on a cryostat.
-
Ligand Incubation: The sections are incubated with a radiolabeled ligand that specifically binds to the receptor of interest (e.g., [3H]raclopride for dopamine D2 receptors).
-
Washing: The sections are washed to remove any unbound ligand.
-
Apposition to Film: The slides are apposed to a film sensitive to radioactivity.
-
Development and Analysis: The film is developed, and the density of the signal is quantified using image analysis software to determine the density and distribution of the receptors.[3][4]
Visualizing the Mechanism of Action
The following diagrams illustrate the dopamine signaling pathway and the experimental workflow for histological analysis.
References
- 1. Neuroleptic‐induced Parkinsonism: Clinicopathological study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D2-type dopamine receptors in postmortem human brain sections from normal and schizophrenic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autoradiographic localization and quantification of dopamine D2 receptors in normal human brain with [3H]N-n-propylnorapomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lon 954-Induced Motor Deficits for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the motor deficits induced by Lon 954, a notable tremorogenic agent. It offers an objective comparison with established pharmacological models used in preclinical research to study motor impairments, supported by experimental data from peer-reviewed literature. Detailed methodologies for key behavioral assessments are provided to facilitate the replication and extension of these findings.
Comparative Analysis of Pharmacological Agents Inducing Motor Deficits
The following table summarizes the key characteristics of motor deficits induced by this compound and three commonly used alternative agents: MPTP, haloperidol, and reserpine. It is important to note that the data presented are compiled from various studies and direct head-to-head comparisons may not be available. Therefore, interpretations should be made with consideration of the different experimental conditions.
| Feature | This compound | MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | Haloperidol | Reserpine |
| Primary Motor Deficit | Tremor | Akinesia, bradykinesia, rigidity, postural instability | Catalepsy, akinesia | Akinesia, tremor, rigidity |
| Mechanism of Action | Striatal dopamine (B1211576) antagonism, modulation of serotonergic systems | Neurotoxin that destroys dopaminergic neurons in the substantia nigra | Dopamine D2 receptor antagonist | Depletes monoamines (dopamine, norepinephrine, serotonin) by inhibiting VMAT2 |
| Typical Animal Model | Mice, Rats | Mice, Non-human primates | Mice, Rats | Mice, Rats |
| Route of Administration | Intraperitoneal (IP) | Intraperitoneal (IP), Subcutaneous (SC) | Intraperitoneal (IP), Subcutaneous (SC) | Intraperitoneal (IP), Subcutaneous (SC) |
| Dosage Range (Mice) | 5-20 mg/kg (IP) | 15-30 mg/kg (IP, multiple injections) | 0.5-2 mg/kg (IP) | 1-5 mg/kg (SC) |
| Onset of Deficits | Rapid (within 2 minutes) | Sub-acute to chronic (days to weeks) | Rapid (within 30 minutes) | Gradual (hours to days) |
| Duration of Deficits | Short-lasting (30-45 minutes) | Long-lasting to permanent | Hours | Days |
| Key Quantitative Data | Induces high-frequency tremor (approx. 16 Hz) in rats.[1] | Causes significant loss of striatal dopamine and dopaminergic neurons. | Induces a cataleptic state where the animal remains in an externally imposed posture. | Depletes brain monoamine levels, leading to a profound akinetic state. |
| Advantages | Rapid and reliable induction of tremor. | Closely mimics the pathology of Parkinson's disease. | Robust and easily quantifiable cataleptic phenotype. | Induces a broad spectrum of parkinsonian-like motor symptoms. |
| Limitations | Primarily induces tremor, other parkinsonian features are less prominent. | High variability in lesioning, significant animal mortality. | Primarily a model for extrapyramidal side effects, not neurodegeneration. | Non-specific effects due to depletion of multiple monoamines. |
Experimental Protocols
Detailed methodologies for the assessment of motor deficits are crucial for reproducible and comparable results. Below are protocols for key experiments relevant to the agents discussed.
Tremor Assessment
Objective: To quantify the frequency and amplitude of tremor.
Apparatus: A tremor-monitoring system, which can consist of a force-plate actimeter, an accelerometer, or a system with a magnet attached to the animal and a wire coil to detect movement.
Procedure:
-
Acclimatize the animal to the testing environment for at least 30 minutes.
-
Administer the test compound (e.g., this compound) or vehicle via the appropriate route.
-
Place the animal on the monitoring platform.
-
Record the motor activity for a predefined period (e.g., 30-60 minutes).
-
Analyze the recorded data using a power spectral analysis to determine the dominant tremor frequency (in Hz) and the power of the tremor (amplitude).
Rotarod Test
Objective: To assess motor coordination and balance.
Apparatus: An automated rotarod device for mice or rats.
Procedure:
-
Training Phase:
-
Place the animals on the stationary rod.
-
Gradually increase the rotation speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Repeat this training for 2-3 consecutive days until a stable baseline performance is achieved.
-
-
Testing Phase:
-
Administer the test compound or vehicle.
-
At a predefined time point after administration, place the animal on the rotating rod.
-
Record the latency to fall from the rod or the time the animal is able to stay on the rod up to a cutoff time (e.g., 300 seconds).
-
Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
Bar Test for Catalepsy
Objective: To measure the degree of catalepsy (a state of immobility).
Apparatus: A horizontal bar raised to a specific height (e.g., 3-5 cm for mice).
Procedure:
-
Administer the test compound (e.g., haloperidol) or vehicle.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.
-
Start a stopwatch and measure the time it takes for the animal to remove both forepaws from the bar.
-
A cutoff time is typically set (e.g., 180 seconds). If the animal remains on the bar for the entire duration, it is assigned the maximum score.
Signaling Pathways and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes is essential for a deeper understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: Putative signaling pathway of this compound-induced tremor.
Caption: General experimental workflow for comparing motor deficits.
References
A Comparative Guide to Neurotoxin Models: Specificity of Lon 954 in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Lon 954 neurotoxin model and other widely used neurotoxin models in preclinical research. While data on this compound is limited and largely historical, this document aims to contextualize its known characteristics against more extensively studied alternatives, offering a framework for selecting appropriate models in neurotoxicity and neurodegenerative disease research.
Introduction to Neurotoxin Models
Neurotoxin-based models are indispensable tools in neuroscience research, particularly for studying the pathogenesis of neurodegenerative diseases like Parkinson's disease and for the preclinical evaluation of novel therapeutic agents. These models utilize specific chemical compounds to induce neuronal damage and replicate disease-like pathologies in experimental animals. The choice of a neurotoxin model is critical and depends on the specific research question, the desired neuronal population to be targeted, and the intended translational relevance. This guide focuses on the model specificity of this compound, a less common neurotoxin, in comparison to established models such as MPTP, 6-OHDA, and Rotenone.
This compound: A Historical Perspective and Known Characteristics
This compound, chemically identified as N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine (B91507) hydrochloride, is a benzylimidoylurea derivative noted for its potent tremor-inducing effects in laboratory animals.[1] The available research, primarily from the 1980s, suggests that its mechanism of action involves the central nervous system, with a notable impact on neurotransmitter systems.
Early studies indicated that the tremorogenic effects of this compound are likely mediated through striatal dopamine (B1211576) antagonism .[2] This is supported by findings that neuroleptic drugs, which are known dopamine receptor antagonists, potentiate the tremors induced by this compound.[2] Further research has also implicated the serotonergic (5-hydroxytryptamine or 5-HT) system , with evidence suggesting an involvement of the mesolimbic pathway in the action of this compound.[1] Specifically, administration of this compound was found to alter the metabolism of 5-HT in the basal ganglia and other brain regions.[1]
Despite these early findings, the this compound model has not been widely adopted in modern neurotoxicity studies, and as a result, comprehensive data on its specificity, long-term effects, and precise molecular mechanisms are lacking.
Comparison with Other Neurotoxin Models
To provide a clear comparison, the following table summarizes the key characteristics of this compound alongside three of the most common neurotoxin models used in Parkinson's disease research: MPTP, 6-OHDA, and Rotenone.
| Feature | This compound | MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | 6-OHDA (6-hydroxydopamine) | Rotenone |
| Primary Mechanism of Action | Presumed striatal dopamine antagonism and modulation of the serotonergic system.[1][2] | Converted to MPP+, which inhibits Complex I of the mitochondrial electron transport chain.[3][4] | A dopamine analog taken up by dopamine transporters, leading to oxidative stress and neuronal death.[3] | A lipophilic inhibitor of mitochondrial Complex I.[3][4] |
| Primary Neuronal Target | Appears to target dopaminergic and serotonergic systems in the striatum and mesolimbic pathway.[1][2] | Selectively destroys dopaminergic neurons in the substantia nigra pars compacta (SNc).[3] | Catecholaminergic neurons, primarily dopaminergic neurons.[3] | Primarily dopaminergic neurons, but can have more widespread effects.[4] |
| Administration Route | Intraperitoneal (IP) injection.[1] | Systemic (IP, subcutaneous) or intracerebral injection.[3] | Intracerebral injection (does not cross the blood-brain barrier).[3] | Systemic (IP, oral gavage) or intracerebral injection.[4] |
| Key Pathological Features | Induces tremor.[1][2] | Loss of dopaminergic neurons, striatal dopamine depletion, motor deficits. Lewy body-like inclusions are generally absent in rodent models.[3] | Specific and localized lesion of dopaminergic neurons, leading to motor impairments. Does not typically produce Lewy bodies.[3] | Can produce features of Parkinson's disease including Lewy body-like inclusions in some models.[4] |
| Advantages | Induces a specific behavioral endpoint (tremor) that can be easily quantified. | High specificity for dopaminergic neurons in the SNc. The resulting behavioral deficits are well-characterized. | Produces a rapid and titratable lesion. Allows for unilateral lesion models to study motor asymmetry. | Can be administered systemically and is capable of inducing alpha-synuclein (B15492655) aggregation, a key feature of Parkinson's disease.[4] |
| Limitations | Limited and dated research. The full scope of its neurotoxicity and specificity is not well understood. The mechanism is not fully elucidated. | Does not typically replicate the formation of Lewy bodies in rodents. The rapid neurodegeneration does not mimic the progressive nature of Parkinson's disease.[3] | Requires invasive stereotaxic surgery for administration. The acute and rapid neuronal loss is not representative of the chronic progression of Parkinson's disease.[3] | Can have systemic toxicity and its effects can be variable. The mechanism of alpha-synuclein aggregation is still under investigation.[4] |
Experimental Protocols
Detailed experimental protocols for the well-established neurotoxin models are widely available in the scientific literature. Below are generalized methodologies for inducing neurotoxicity with MPTP, 6-OHDA, and Rotenone. Due to the limited recent use of this compound, a detailed modern protocol is not available; the provided information is based on historical literature.
This compound-Induced Tremor Model (Based on historical data)
-
Animal Model: Male albino rats or mice.
-
Compound Preparation: this compound (N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride) is dissolved in a suitable vehicle, such as saline.
-
Administration: Administered via intraperitoneal (IP) injection at a dose range of 5-20 mg/kg.[1]
-
Assessment: Tremors are typically observed within minutes of injection and can be quantified using observational scoring scales or more sophisticated tremor monitoring systems. The frequency and amplitude of the tremors can be measured to assess the severity of the effect.
MPTP Model of Parkinsonism
-
Animal Model: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.
-
Compound Preparation: MPTP hydrochloride is dissolved in sterile saline.
-
Administration: A common sub-acute regimen involves four IP injections of 20 mg/kg MPTP (free base) at 2-hour intervals.
-
Assessment: Behavioral tests (e.g., rotarod, open field) are performed to assess motor deficits. Post-mortem analysis includes immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and high-performance liquid chromatography (HPLC) to measure dopamine levels in the striatum.
6-OHDA Lesion Model
-
Animal Model: Rats are frequently used for stereotaxic surgery.
-
Compound Preparation: 6-hydroxydopamine hydrochloride is dissolved in saline containing 0.02% ascorbic acid to prevent oxidation.
-
Administration: The animal is anesthetized and placed in a stereotaxic frame. 6-OHDA is injected directly into the medial forebrain bundle (MFB) or the striatum. Unilateral injections are common to create a model of motor asymmetry.
-
Assessment: Rotational behavior induced by apomorphine (B128758) or amphetamine is a key behavioral measure. Histological analysis of TH-positive neurons in the substantia nigra confirms the extent of the lesion.
Rotenone Model of Parkinsonism
-
Animal Model: Rats are commonly used.
-
Compound Preparation: Rotenone is dissolved in a vehicle such as sunflower oil or a mixture of DMSO and polyethylene (B3416737) glycol.
-
Administration: Can be administered systemically via IP injection or oral gavage over a period of several weeks to model chronic exposure.
-
Assessment: Motor function is assessed using tests like the cylinder test or gait analysis. Immunohistochemistry for alpha-synuclein is performed to look for the presence of protein aggregates, in addition to TH staining for dopaminergic neuron loss.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed or established signaling pathways and experimental workflows for the discussed neurotoxin models.
Caption: Hypothesized Signaling Pathway of this compound.
Caption: MPTP Mechanism of Neurotoxicity.
Caption: General Experimental Workflow for Neurotoxin Models.
Conclusion
The this compound model represents a historical approach to inducing tremor in laboratory animals, with evidence pointing towards a mechanism involving dopamine D2 receptor antagonism and modulation of the serotonergic system. However, the lack of recent and comprehensive data on its specificity and broader neurotoxic profile limits its current applicability in drug development and neurodegenerative disease research.
In contrast, models utilizing MPTP, 6-OHDA, and Rotenone are well-characterized and continue to be refined to better recapitulate the complex pathology of diseases like Parkinson's. While each of these models has its own set of advantages and limitations, they provide robust platforms for investigating disease mechanisms and testing therapeutic interventions.
For researchers considering a neurotoxin model, the choice should be guided by the specific scientific question. For studies focused on the fundamental mechanisms of dopaminergic neurodegeneration, MPTP and 6-OHDA models are invaluable. If investigating the role of mitochondrial dysfunction and protein aggregation is a priority, the Rotenone model may be more appropriate. The this compound model, given the current state of knowledge, would require significant re-evaluation and characterization to be considered a viable tool in modern neuroscience research. Future studies could potentially reinvestigate its mechanism of action using contemporary techniques to determine if it offers any unique advantages over existing models.
References
- 1. Tremorogenesis by LON-954 [N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride]: evidence for the involvement of 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of this compound tremor by typical and atypical neuroleptics--an indication of striatal dopamine antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Historical Perspective: Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemically Induced Models of Parkinson’s Disease: History and Perspectives for the Involvement of Ferroptosis [frontiersin.org]
Comparative Efficacy of Dopamine Agonists in the Lon 954 Model: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of various dopamine (B1211576) agonists in the Lon 954 model, a preclinical model for Parkinson's disease-related tremor. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by available experimental data.
Introduction to the this compound Model
The this compound model utilizes the compound N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine (B91507) hydrochloride (this compound) to induce a reproducible, dose-dependent rest tremor in mice. This tremor is of rapid onset and short duration, and notably, is not associated with the rigidity or akinesia often seen in other models, making it a specific tool for studying anti-tremor therapeutics. The tremor induced by this compound can be antagonized by dopamine receptor agonists, providing a valuable platform for screening and comparing the efficacy of potential anti-Parkinsonian drugs that target the dopaminergic system.
Comparative Efficacy of Dopamine Agonists
While direct, side-by-side quantitative comparisons of dopamine agonists in the this compound model are not extensively detailed in publicly available literature, existing studies have established the efficacy of several key compounds in antagonizing this compound-induced tremors. The following table summarizes the qualitative efficacy and provides context from broader research on these agents.
| Dopamine Agonist | Class | Efficacy in this compound Model | Notes |
| L-Dopa | Dopamine Precursor | Effective | Considered a gold standard in Parkinson's treatment, its effectiveness in this model validates the model's dopaminergic basis. |
| Bromocriptine | Ergot Derivative, D2-like Receptor Agonist | Effective | A well-established dopamine agonist used in the treatment of Parkinson's disease. |
| Nomifensine | Dopamine Reuptake Inhibitor | Effective | Acts by increasing the synaptic concentration of dopamine. |
| Piribedil (B1678447) | Non-ergot D2/D3 Receptor Agonist | Effective | Also exhibits α2-adrenergic antagonist properties. |
Experimental Protocols
The following section outlines a generalized experimental protocol for inducing and assessing tremor in the this compound model, based on descriptions from available studies.
Materials and Animals
-
Animals: Male mice are typically used.
-
Compound: N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride (this compound).
-
Test Compounds: Dopamine agonists of interest (e.g., L-Dopa, bromocriptine, nomifensine, piribedil).
-
Vehicle: Appropriate solvent for this compound and test compounds.
Experimental Workflow
Caption: Generalized experimental workflow for the this compound model.
Detailed Methodology
-
Animal Preparation: Acclimatize male mice to the laboratory environment for a sufficient period before the experiment.
-
Drug Preparation: Dissolve this compound and the test dopamine agonists in their respective appropriate vehicles.
-
Administration:
-
Administer the test dopamine agonist or vehicle to the mice via the desired route (e.g., intraperitoneal, oral).
-
After a predetermined time to allow for drug absorption, administer this compound to induce tremor.
-
-
Tremor Induction and Observation: this compound typically induces tremor within minutes of administration.
-
Tremor Scoring: Observe and score the intensity of the tremor at regular intervals (e.g., every 5-10 minutes) for a defined period (e.g., 30-60 minutes). A common scoring system might be:
-
0: No tremor
-
1: Mild, intermittent tremor
-
2: Moderate, continuous tremor
-
3: Severe, intense tremor
-
-
Data Analysis: Compare the mean tremor scores between the vehicle-treated control group and the dopamine agonist-treated groups. A significant reduction in the tremor score in the treated group indicates efficacy. Dose-response curves can be generated by testing a range of agonist concentrations to determine the ED50 (the dose that produces 50% of the maximal effect).
Signaling Pathways of Dopamine Agonists
Dopamine agonists exert their effects by binding to and activating dopamine receptors. There are two main families of dopamine receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The dopamine agonists discussed in this guide primarily act on D2-like receptors.
D2-like Receptor Signaling Pathway
Caption: Simplified D2-like dopamine receptor signaling pathway.
Activation of D2-like receptors by agonists leads to the activation of an inhibitory G-protein (Gi). This, in turn, inhibits the enzyme adenylate cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels decreases the activity of Protein Kinase A (PKA), ultimately resulting in reduced neuronal excitability and the amelioration of tremor.
Conclusion
The this compound model provides a specific and valuable tool for the in vivo assessment of anti-tremor properties of dopamine agonists. While comprehensive comparative quantitative data for all agonists within this specific model is limited in the public domain, the available evidence confirms the efficacy of L-Dopa, bromocriptine, nomifensine, and piribedil in antagonizing this compound-induced tremors. Further studies establishing detailed dose-response relationships would be beneficial for a more granular comparison of their potencies. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers working in the field of Parkinson's disease drug discovery.
Assessing the Translational Relevance of the Lon 954 Model: A Comparative Analysis
A comprehensive assessment of the translational relevance of a preclinical model is paramount for successful drug development. This guide provides a comparative analysis of the "Lon 954 model," designed for researchers, scientists, and drug development professionals. However, extensive searches for a preclinical model specifically designated as "this compound" have not yielded any direct results. The information available primarily pertains to the mitochondrial Lon protease (LONP1) and general principles of model-informed drug development.
This guide will, therefore, focus on the broader context of evaluating preclinical models, using the principles of translational relevance and data from related fields as a framework. We will explore the key considerations for model selection and validation, drawing parallels to how a hypothetical "this compound model" would be assessed.
Key Considerations for Translational Relevance
The translational relevance of a preclinical model hinges on its ability to accurately recapitulate key aspects of human disease and predict clinical outcomes. A robust assessment involves a multi-faceted approach, encompassing biological fidelity, predictive power, and practical applicability.
Comparative Data on Preclinical Models
To illustrate the comparative process, the following table summarizes key characteristics of common preclinical models used in oncology, a field where the Lon protease is actively studied. This provides a template for how the "this compound model" would be evaluated against established alternatives.
| Model Type | Key Advantages | Key Limitations | Primary Applications |
| Cell Line-Derived Xenografts (CDX) | High throughput, cost-effective, reproducible. | Lack of tumor microenvironment, genetic drift from original tumor. | Initial efficacy screening, mechanism of action studies. |
| Patient-Derived Xenografts (PDX) | High fidelity to original tumor biology, preserves tumor heterogeneity. | Expensive, time-consuming, potential for human stroma replacement by mouse stroma. | Co-clinical trials, biomarker discovery, personalized medicine studies. |
| Genetically Engineered Mouse Models (GEMM) | Mimics human cancer development, intact immune system. | Long latency, potential for tumor types not representative of human disease. | Carcinogenesis studies, immunotherapy evaluation. |
| Syngeneic Models | Intact and competent immune system, suitable for immunotherapy studies. | Limited availability of tumor lines, potential for immunogenicity of tumor cells. | Immunotherapy, combination therapy studies. |
Experimental Workflows and Methodologies
The validation of any preclinical model, including a hypothetical "this compound model," relies on rigorous experimental protocols. Below are standardized workflows and methodologies commonly employed in the field.
Experimental Workflow for Preclinical Model Validation
The following diagram outlines a typical workflow for validating a new preclinical model.
Key Experimental Protocols
1. Histopathological Analysis:
-
Objective: To compare the morphological and cellular characteristics of the model with human disease.
-
Methodology: Tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and with specific antibodies for immunohistochemistry (IHC) to assess protein expression and localization.
2. Genomic and Proteomic Analysis:
-
Objective: To characterize the molecular landscape of the model and identify key signaling pathways.
-
Methodology: DNA and RNA are extracted for next-generation sequencing (NGS) to identify mutations, copy number variations, and gene expression profiles. Protein lysates are analyzed by mass spectrometry for global proteomic profiling or by Western blotting for specific protein targets.
3. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its effect on the target.
-
Methodology: The investigational drug is administered to the model, and blood and tissue samples are collected at various time points. Drug concentrations are measured using LC-MS/MS. PD markers in tumor or surrogate tissues are assessed by methods like IHC, Western blot, or flow cytometry.
Signaling Pathways in Translational Research
Understanding the underlying signaling pathways is crucial for assessing a model's relevance. For instance, in cancers where the mitochondrial Lon protease is implicated, pathways related to mitochondrial stress and metabolism are of high interest.
Hypothetical Signaling Pathway for a Lon-Related Model
The following diagram illustrates a hypothetical signaling pathway that could be relevant for a model focused on the Lon protease.
Biochemical Marker Analysis in Lon 954 Treated Animals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for analyzing key biochemical markers in animal models treated with Lon 954, a benzylimidoylurea derivative known to induce tremor. Due to the limited availability of direct comparative studies on this compound, this document outlines a proposed experimental design, comparing the anticipated effects of this compound with a vehicle control and a standard dopamine (B1211576) antagonist, Haloperidol. The experimental protocols and data presentation tables are based on established methodologies for analyzing striatal dopamine antagonism and cyclic AMP levels.
Introduction to this compound
This compound is a compound that has been shown to induce tremor in laboratory animals, particularly mice. Early research suggests that its mechanism of action involves the antagonism of striatal dopamine receptors, potentially leading to a reduction in cyclic AMP (cAMP) levels. This profile makes the analysis of the dopaminergic system and related second messengers crucial for understanding its pharmacological effects.
Comparative Biochemical Marker Analysis
This section outlines the key biochemical markers to be assessed and provides tables to structure the comparative data between treatment groups.
Striatal Dopamine and Metabolite Levels
A primary effect of dopamine receptor antagonists is the alteration of dopamine turnover. This can be assessed by measuring the levels of dopamine and its main metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in striatal tissue.
Table 1: Comparative Analysis of Striatal Dopamine and Metabolites
| Treatment Group | Dopamine (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) | DOPAC/Dopamine Ratio | HVA/Dopamine Ratio |
| Vehicle Control | |||||
| This compound (dose) | |||||
| Haloperidol (dose) |
Striatal Dopamine Receptor Occupancy
To confirm target engagement, the occupancy of dopamine D2 receptors in the striatum can be quantified. This is typically performed using radioligand binding assays.
Table 2: Comparative Dopamine D2 Receptor Occupancy in the Striatum
| Treatment Group | Specific Binding of [3H]Raclopride (fmol/mg protein) | % D2 Receptor Occupancy |
| Vehicle Control | 0% | |
| This compound (dose) | ||
| Haloperidol (dose) |
Striatal Cyclic AMP (cAMP) Levels
Given the hypothesis that this compound may reduce cAMP levels, direct measurement of this second messenger is a key component of the biochemical analysis.
Table 3: Comparative Analysis of Striatal Cyclic AMP Levels
| Treatment Group | Cyclic AMP (pmol/mg protein) |
| Vehicle Control | |
| This compound (dose) | |
| Haloperidol (dose) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Animal Treatment and Tissue Collection
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).
-
Group 2: this compound (appropriate dose determined by dose-response studies for tremor induction).
-
Group 3: Haloperidol (e.g., 1 mg/kg, intraperitoneal injection) as a positive control for dopamine D2 receptor antagonism.
-
-
Procedure:
-
Administer the respective treatments to the animals.
-
At the time of peak tremor activity for this compound (to be determined in preliminary studies), euthanize the animals by cervical dislocation.
-
Rapidly dissect the brains and isolate the striata on an ice-cold plate.
-
Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
Measurement of Dopamine and Metabolites by HPLC-ECD
-
Principle: High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) is a sensitive method for quantifying monoamines and their metabolites.
-
Procedure:
-
Homogenize the striatal tissue in a perchloric acid solution containing an internal standard (e.g., 3,4-dihydroxybenzylamine).
-
Centrifuge the homogenate to pellet the protein.
-
Filter the supernatant and inject it into the HPLC system.
-
Separate dopamine, DOPAC, and HVA on a C18 reverse-phase column.
-
Detect the compounds using an electrochemical detector.
-
Quantify the concentrations by comparing the peak areas to a standard curve.
-
Dopamine D2 Receptor Occupancy Assay
-
Principle: This assay measures the binding of a radiolabeled D2 receptor antagonist (e.g., [3H]Raclopride) to striatal membranes. The displacement of the radioligand by the test compound indicates receptor occupancy.
-
Procedure:
-
Prepare crude membrane fractions from the striatal tissue.
-
Incubate the membranes with a fixed concentration of [3H]Raclopride in the presence or absence of a high concentration of a non-radiolabeled D2 antagonist (e.g., sulpiride) to determine non-specific binding.
-
After incubation, rapidly filter the samples and wash them to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percent occupancy for the this compound and Haloperidol groups relative to the vehicle control.
-
Cyclic AMP (cAMP) Enzyme Immunoassay (EIA)
-
Principle: A competitive enzyme immunoassay is used to quantify the levels of cAMP in the tissue homogenates.
-
Procedure:
-
Homogenize the striatal tissue in the lysis buffer provided with a commercial cAMP EIA kit.
-
Centrifuge the homogenate and collect the supernatant.
-
Perform the EIA according to the manufacturer's instructions. This typically involves incubating the sample with a cAMP-alkaline phosphatase conjugate and an anti-cAMP antibody in a pre-coated microplate.
-
After incubation and washing steps, add a substrate for the alkaline phosphatase and measure the absorbance using a microplate reader.
-
Calculate the cAMP concentration based on a standard curve.
-
Visualizing the Hypothesized Signaling Pathway and Workflow
To illustrate the proposed mechanism of action of this compound and the experimental workflow, the following diagrams are provided.
Caption: Hypothesized signaling pathway of this compound at a dopaminergic synapse.
Caption: Experimental workflow for biochemical marker analysis.
A Comparative Guide to Electrophysiological Studies of Tremor-Inducing Agents in Animal Models: Lon 954 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lon 954, a tremor-inducing agent, with other established pharmacological tools used in animal models of tremor. While data on the electrophysiological effects of this compound are limited, this document summarizes the current understanding of its mechanism of action and contrasts it with well-characterized alternatives, namely harmaline (B1672942) and oxotremorine (B1194727). This comparison aims to highlight the existing knowledge gaps and underscore opportunities for future research in the field of movement disorders.
Overview of Tremor-Inducing Agents
Tremor, an involuntary, rhythmic muscle contraction, is a symptom of various neurological disorders. In preclinical research, pharmacological agents are instrumental in inducing tremor in animal models to investigate the underlying pathophysiology and to screen potential therapeutic compounds. This guide focuses on this compound and provides a comparative assessment against two commonly used tremorogens: harmaline, a model for essential tremor, and oxotremorine, a cholinergic agonist that induces parkinsonian-like tremors.
Mechanism of Action and Neurochemical Effects
The primary mechanism of action differs significantly between this compound, harmaline, and oxotremorine, leading to distinct neurochemical and, consequently, electrophysiological profiles.
This compound is a benzylimidoylurea derivative that has been identified as a reversible monoamine oxidase (MAO) inhibitor. Its tremor-inducing effects are thought to be mediated through the modulation of central dopaminergic and serotonergic systems. Early studies in mice indicated that the tremorogenic effects of this compound are potentiated by neuroleptics, suggesting an interaction with striatal dopamine (B1211576) receptors. Furthermore, research in rats has shown that this compound increases the content of 5-hydroxytryptamine (5-HT) in the tuberculum olfactorium and basal ganglia, implicating the mesolimbic serotonergic system in its mode of action.
Harmaline is a beta-carboline alkaloid widely used to model essential tremor. Its primary site of action is the inferior olive in the brainstem. Harmaline induces rhythmic and synchronous burst firing of inferior olivary neurons, which in turn leads to a widespread, synchronized activation of Purkinje cells in the cerebellum via climbing fibers. This rhythmic activity in the olivocerebellar pathway is the principal driver of the characteristic 8-16 Hz action tremor observed in various animal species.
Oxotremorine is a potent muscarinic acetylcholine (B1216132) receptor agonist. It induces tremor by stimulating cholinergic pathways in the central nervous system, particularly in the basal ganglia. The tremor produced by oxotremorine is a classic model for studying parkinsonian tremor and the role of the cholinergic system in motor control.
Comparative Electrophysiological Data
Direct electrophysiological studies on this compound are notably absent in the recent scientific literature. The available data is primarily observational and neurochemical. In contrast, harmaline and oxotremorine have been extensively characterized using electrophysiological techniques.
| Parameter | This compound | Harmaline | Oxotremorine |
| Tremor Frequency | ~16 Hz (in rats) | 8-12 Hz (in rats), 10-16 Hz (in mice)[1] | ~12.7-13.7 Hz (in mice)[2] |
| Primary Site of Action | Striatum and other mesolimbic structures (inferred) | Inferior Olive, Cerebellum | Basal Ganglia, other central cholinergic pathways |
| Key Electrophysiological Feature | Not documented | Rhythmic, synchronous burst firing of inferior olivary neurons | Not explicitly detailed in the provided results, but related to central cholinergic activation |
| Effect on Neuronal Firing | Not documented | Increased rhythmic firing of Purkinje cells | Not explicitly detailed in the provided results |
| EMG Pattern | Not documented | Rhythmic bursting activity in agonist/antagonist muscles | Not explicitly detailed in the provided results |
Experimental Protocols
Detailed electrophysiological protocols for this compound are not available. However, established protocols for harmaline- and oxotremorine-induced tremor models can serve as a template for future studies on this compound.
Harmaline-Induced Tremor Electrophysiology Protocol (Rodent Model)
-
Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are used. Animals are anesthetized (e.g., with urethane (B1682113) or isoflurane) and placed in a stereotaxic frame. Body temperature is maintained at 37°C.
-
Drug Administration: Harmaline hydrochloride is dissolved in saline and administered intraperitoneally (i.p.) or subcutaneously (s.c.) at a dose of 10-20 mg/kg.
-
Electrophysiological Recording:
-
EMG: Needle electrodes are inserted into antagonistic muscles of a limb (e.g., biceps and triceps brachii) to record electromyographic activity.
-
Local Field Potentials (LFPs): A microelectrode is stereotaxically lowered into the inferior olive or cerebellar cortex to record local field potentials.
-
Single-Unit Recordings: Extracellular single-unit recordings can be performed to measure the firing rate and pattern of individual neurons in the inferior olive or deep cerebellar nuclei.
-
-
Data Analysis: EMG signals are amplified, filtered, and digitized. Power spectral analysis is performed to determine the dominant tremor frequency. LFP and single-unit data are analyzed to assess changes in neuronal firing patterns and synchrony following harmaline administration.
Oxotremorine-Induced Tremor Measurement Protocol (Rodent Model)[3][4]
-
Animal Preparation: Adult male mice are used.
-
Drug Administration: Oxotremorine is administered i.p. or s.c. at a dose of 0.5 mg/kg.[2][3]
-
Tremor Assessment:
-
Observational Scoring: Tremor severity is visually scored at specific time points after injection.
-
Automated Recording: Tremor can be quantified using a capacitance transducer or an accelerometer-based system to record movements.
-
-
Data Analysis: The recorded signals are subjected to power spectral analysis to determine the frequency and intensity of the tremor. The latency to onset and the duration of the tremor are also measured.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound and the experimental workflows for inducing and recording tremor with the comparator agents.
Caption: Proposed signaling pathway for this compound-induced tremor.
Caption: Experimental workflows for harmaline- and oxotremorine-induced tremor studies.
Conclusion and Future Directions
This compound presents as a potentially interesting tool for studying tremor, particularly given its distinct mechanism of action as a reversible MAO inhibitor affecting both dopaminergic and serotonergic systems. However, the current body of literature lacks specific electrophysiological characterization of the tremor it produces. To fully understand its utility and to place it in context with other tremor-inducing agents, future research should focus on:
-
Detailed Electrophysiological Profiling: Conducting studies to record EMG, LFP, and single-unit activity in relevant brain regions of this compound-treated animal models.
-
Comparative Studies: Directly comparing the electrophysiological signatures of this compound-induced tremor with those produced by harmaline and oxotremorine within the same experimental setup.
-
Exploration of Dose-Response Relationships: Characterizing how different doses of this compound affect the frequency, amplitude, and electrophysiological correlates of the induced tremor.
By addressing these knowledge gaps, the scientific community can better ascertain the value of this compound as a model for specific types of tremor and potentially uncover novel insights into the neurobiology of movement disorders.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Interzone 954
This document provides comprehensive guidance on the proper disposal procedures for Interzone 954, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following information is intended for researchers, scientists, and drug development professionals who may handle this substance.
Immediate Safety and Handling Precautions
Prior to handling or disposal, it is crucial to be aware of the hazards associated with Interzone 954. This substance is a flammable liquid and vapor that can cause serious eye and skin irritation, as well as allergic skin reactions.[1][2][3][4][5] It is also harmful or toxic to aquatic life with long-lasting effects.[1][2][4][5]
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Wear eye or face protection. |
| Hand Protection | Use chemical-resistant gloves, such as Viton® or Nitrile gloves.[2] |
| Skin Protection | Wear protective clothing to prevent skin contact.[5] |
| Respiratory Protection | Use an appropriate respirator if ventilation is inadequate.[1][2][3][4][5] |
General Handling Guidelines:
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][5]
-
Use only non-sparking tools and take precautionary measures against static discharge.[2][3][4][5]
-
Do not eat, drink, or smoke when using this product.[5]
Step-by-Step Disposal Protocol
The disposal of Interzone 954 and its containers must be carried out in accordance with all local, regional, national, and international regulations.[1][3][4]
Step 1: Containment of Spills
-
In case of a spill, immediately evacuate the area and shut off all ignition sources.[1][2][4][5]
-
Wear the appropriate personal protective equipment (PPE).[1][2][4][5]
-
Prevent the spilled material from entering drains, sewers, waterways, or soil.[4][5]
-
For small spills, absorb with an inert material and place in a suitable container for disposal.
-
For large spills, stop the leak if it can be done without risk and contain the spill for later disposal.[5]
Step 2: Waste Collection and Storage
-
Collect waste Interzone 954 in its original container or an approved alternative made from a compatible material.[2][4]
-
Store waste in a well-ventilated, cool, and designated area, away from incompatible materials and ignition sources.[2][3][4]
-
Label waste containers clearly with the contents and associated hazards.
Step 3: Final Disposal
-
Dispose of the waste material and its container through a licensed waste disposal contractor.
-
Do not dispose of the material into the environment.[1][2][3][4][5]
-
Empty containers may retain product residue and should be treated as hazardous waste.[2]
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Remove contaminated clothing immediately and rinse the skin with plenty of water or shower.[1][3][5] Wash with soap and water.[2][3][5] If skin irritation or a rash occurs, seek medical attention.[3][4]
-
Eye Contact: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do so. Continue rinsing.[3][4] If eye irritation persists, get medical attention.[3][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse mouth and seek immediate medical attention.[5]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of Interzone 954.
Disclaimer: The product "Lon 954" was not found in safety databases. The information provided is for "Interzone 954," which is a likely match. No information on experimental protocols or signaling pathways is available as this is an industrial coating, not a research chemical. Always refer to the specific Safety Data Sheet (SDS) for the product you are using and consult with your institution's environmental health and safety department for specific disposal guidance.
References
- 1. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 2. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 3. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 4. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for Novel Potent Compounds like Lon 954
In the dynamic landscape of drug discovery and development, the safety of laboratory personnel is paramount, especially when working with novel or uncharacterized potent compounds such as Lon 954. In the absence of a specific Safety Data Sheet (SDS), a conservative and rigorous approach to handling is essential. This guide provides immediate and essential safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of your work.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against potential exposure to potent novel compounds. The following table summarizes the recommended PPE for various laboratory activities involving substances like this compound. It is crucial to always conduct a thorough risk assessment for each specific operation to determine the necessary level of protection.[1]
| Activity | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| General Laboratory Operations | Flame-resistant lab coat | Disposable nitrile gloves | ANSI Z87.1 compliant safety glasses with side shields[2] | Not generally required if not handling open compounds |
| Handling Solid Compound (e.g., Weighing) | Flame-resistant lab coat | Double-gloving with nitrile or neoprene gloves[3] | Chemical splash goggles | N95 or higher-rated respirator, especially if outside a ventilated enclosure[3] |
| Handling Liquid Solutions | Flame-resistant lab coat | Disposable nitrile gloves (immediately replaced if contact occurs)[2] | Chemical splash goggles and a face shield when handling larger volumes[2][4] | Required if working with volatile chemicals or in poorly ventilated areas[5] |
| Spill Cleanup | Chemical-resistant apron over lab coat | Heavy-duty, chemical-resistant gloves | Chemical splash goggles and a face shield | Appropriate respirator based on the compound's properties |
| Waste Disposal | Flame-resistant lab coat | Chemical-resistant gloves | Chemical splash goggles | Not generally required if handling sealed waste containers |
Note: Always inspect PPE for damage before use and ensure proper fit. Remove all PPE before leaving the laboratory to prevent cross-contamination.[6]
Experimental Protocol: Safe Weighing and Solubilization of a Potent Novel Compound
This protocol outlines a step-by-step methodology for safely weighing and dissolving a potent, uncharacterized solid compound like this compound.
Objective: To accurately prepare a stock solution of a potent novel compound while minimizing personnel exposure.
Materials:
-
Potent novel compound (e.g., this compound)
-
Appropriate solvent (e.g., DMSO, Methanol)
-
Analytical balance within a ventilated enclosure or chemical fume hood
-
Weighing paper or tared container
-
Dedicated spatula
-
Appropriate volumetric flask and cap
-
Pipettes and tips
-
Hazardous waste container
Procedure:
-
Preparation:
-
Weighing:
-
Perform all weighing operations within the certified chemical fume hood or ventilated enclosure.[3]
-
Use a dedicated spatula to handle the compound.
-
Carefully transfer the desired amount of the solid compound onto the weighing paper or into the tared container on the analytical balance.
-
Immediately close the primary container of the compound after dispensing.[3]
-
-
Solubilization:
-
Carefully transfer the weighed compound into the appropriate volumetric flask.
-
Slowly add the solvent to the compound to avoid splashing.[3]
-
Cap the flask and mix gently until the compound is fully dissolved. Sonication within the fume hood may be used if necessary.
-
Once dissolved, dilute to the final volume with the solvent.
-
-
Cleanup and Waste Disposal:
-
Dispose of all contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) in a designated hazardous waste container.[3]
-
Collect any liquid waste containing the compound in a clearly labeled, sealed hazardous waste bottle.[3]
-
Decontaminate the spatula and any non-disposable equipment according to established laboratory procedures.
-
Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
Operational and Disposal Plans
A clear and logical workflow is critical for ensuring safety from the moment a novel compound enters the lab until its final disposal.
Disposal Plan for this compound and Contaminated Materials
Given that "this compound" is an uncharacterized compound, it must be treated as hazardous waste of unknown nature.[7]
-
Segregation: Do not mix waste containing this compound with other chemical waste streams.[7] Proper segregation is crucial to prevent dangerous reactions.[7]
-
Labeling: All waste containers must be labeled immediately as "Hazardous Waste".[7] The label should include:
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department for disposal.[7] Provide them with as much information as possible, including:
-
Any known information about the synthesis or precursor chemicals.[7]
-
Observed physical properties (e.g., solid, liquid, color).[7] Disposal companies will not accept unknown chemical waste without an accurate description, and analysis can be expensive.[8] Therefore, providing detailed information to your EHS office is critical for safe and compliant disposal.[7]
-
References
- 1. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. cce.caltech.edu [cce.caltech.edu]
- 7. benchchem.com [benchchem.com]
- 8. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
